molecular formula C9H11ClFNO4S B13457353 L-Phenylalanine-4-sulfonyl fluoride hydrochloride CAS No. 1184173-04-3

L-Phenylalanine-4-sulfonyl fluoride hydrochloride

Cat. No.: B13457353
CAS No.: 1184173-04-3
M. Wt: 283.70 g/mol
InChI Key: XLHBKVQKRDVYRG-QRPNPIFTSA-N
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Description

L-Phenylalanine-4-sulfonyl fluoride hydrochloride is a useful research compound. Its molecular formula is C9H11ClFNO4S and its molecular weight is 283.70 g/mol. The purity is usually 95%.
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Properties

CAS No.

1184173-04-3

Molecular Formula

C9H11ClFNO4S

Molecular Weight

283.70 g/mol

IUPAC Name

(2S)-2-amino-3-(4-fluorosulfonylphenyl)propanoic acid;hydrochloride

InChI

InChI=1S/C9H10FNO4S.ClH/c10-16(14,15)7-3-1-6(2-4-7)5-8(11)9(12)13;/h1-4,8H,5,11H2,(H,12,13);1H/t8-;/m0./s1

InChI Key

XLHBKVQKRDVYRG-QRPNPIFTSA-N

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)O)N)S(=O)(=O)F.Cl

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)S(=O)(=O)F.Cl

Origin of Product

United States

Foundational & Exploratory

L-Phenylalanine-4-sulfonyl fluoride hydrochloride as a covalent inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to L-Phenylalanine-4-sulfonyl fluoride hydrochloride (P-SF) as a Covalent Inhibitor

Introduction: The Power of Irreversible Bonds in Biological Research

In the landscape of chemical biology and drug development, covalent inhibitors represent a powerful class of molecules capable of forming a permanent, irreversible bond with their biological targets. This mode of action offers distinct advantages, including prolonged duration of effect, high potency, and the ability to overcome high substrate concentrations. L-Phenylalanine-4-sulfonyl fluoride hydrochloride (P-SF) emerges as a quintessential example of such a tool. Structurally, it is an elegant fusion of a biological targeting moiety and a reactive chemical "warhead." The L-phenylalanine backbone mimics natural amino acids, providing a scaffold for recognition and binding within the active sites of specific enzymes, particularly serine proteases.[1] The true potency of P-SF, however, lies in its para-substituted sulfonyl fluoride (-SO₂F) group—an electrophilic warhead that covalently modifies key nucleophilic residues, leading to irreversible enzyme inactivation.[1] This guide provides a comprehensive technical overview of P-SF, from its fundamental chemical properties and mechanism of action to detailed experimental protocols for its application in the laboratory.

Section 1: Physicochemical Properties and Critical Handling Procedures

A thorough understanding of the chemical nature of P-SF is paramount for its effective and safe use. The compound is a hydrochloride salt, which enhances its stability and handling as a solid.[1]

Table 1: Physicochemical Properties of L-Phenylalanine-4-sulfonyl fluoride hydrochloride

PropertyValueSource(s)
IUPAC Name (2S)-2-amino-3-(4-fluorosulfonylphenyl)propanoic acid; hydrochloride[1]
Molecular Formula C₉H₁₁ClFNO₄S[1]
Molecular Weight 283.70 g/mol [1]
Appearance White to off-white solid[2]
Solubility Soluble in polar organic solvents such as DMSO and DMF.[1]
Storage Conditions Store under anhydrous, inert conditions.[1]
Stability and Storage

The critical functional group of P-SF, the sulfonyl fluoride, is susceptible to slow hydrolysis in aqueous media, which breaks down the reactive warhead into an inert sulfonic acid.[1] This degradation renders the inhibitor inactive. Therefore, it is imperative to store P-SF in a desiccated environment, preferably under an inert atmosphere (e.g., argon or nitrogen). For experimental use, stock solutions should be prepared in anhydrous polar solvents like DMSO or DMF and stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles and exposure to atmospheric moisture.

Safety and Handling

Compounds containing sulfonyl fluoride moieties are classified as hazardous and must be handled with appropriate precautions.[3][4]

  • Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, nitrile gloves, and safety glasses.[5][6]

  • Ventilation: Handle the solid compound and concentrated stock solutions exclusively within a certified chemical fume hood to avoid inhalation of dust or vapors.[3][5][7]

  • Disposal: Dispose of P-SF and any contaminated materials in accordance with local, state, and federal regulations for hazardous chemical waste.[4][5]

  • First Aid: In case of skin or eye contact, flush the affected area immediately with copious amounts of water for at least 15 minutes and seek medical attention.[7] If inhaled, move to fresh air immediately and seek medical help.[4]

Section 2: The Mechanism of Covalent Inactivation

The inhibitory action of P-SF is a targeted and irreversible chemical reaction. The process can be understood as a two-stage event: initial binding followed by covalent bond formation.

  • Target Recognition and Binding: The L-phenylalanine portion of P-SF directs the molecule to the active site of certain serine proteases. Enzymes like chymotrypsin have a hydrophobic S1 pocket that favorably accommodates the phenyl ring of phenylalanine, leading to a specific, non-covalent initial binding event.[1]

  • Covalent Modification: Once positioned correctly within the active site, the highly electrophilic sulfur atom of the sulfonyl fluoride group is presented to the catalytic serine residue (a potent nucleophile). The hydroxyl group of the serine side chain attacks the sulfur atom, displacing the fluoride ion and forming a stable, covalent sulfonate ester bond.[1] This process effectively and permanently acylates the active site serine, rendering the enzyme catalytically inactive.

G cluster_0 Enzyme Active Site cluster_1 Non-Covalent Complex cluster_2 Covalent Adduct Enzyme_Ser Enzyme-Ser-OH (Nucleophilic Serine) EI_Complex Enzyme-Ser-OH --- R-SO₂F (Michaelis Complex) Enzyme_Ser->EI_Complex PSF P-SF Inhibitor (R-SO₂F) PSF->EI_Complex 1. Reversible Binding Covalent_Adduct Enzyme-Ser-O-SO₂-R (Inactive Enzyme) EI_Complex->Covalent_Adduct 2. Nucleophilic Attack & Irreversible Reaction HF HF (Byproduct)

Figure 1. Mechanism of irreversible inhibition of a serine protease by P-SF.

Section 3: Key Research Applications

P-SF and its derivatives are versatile tools in chemical biology, primarily used for studying enzyme function and identifying new therapeutic targets.

  • Classical Serine Protease Inhibition: P-SF is an effective tool for inhibiting well-characterized serine proteases such as chymotrypsin, trypsin, and thrombin.[2][8] Its use in cell lysates can help prevent the degradation of proteins of interest during purification and analysis.[2]

  • Proteasome Inhibition: The proteasome is a multi-subunit protease complex crucial for protein degradation, and its chymotrypsin-like activity resides in the β5 subunit. Peptide-based sulfonyl fluorides derived from P-SF have been shown to selectively inhibit this activity with IC₅₀ values in the low micromolar to nanomolar range, highlighting their potential in developing anti-cancer therapeutics.[1]

  • Activity-Based Protein Profiling (ABPP): ABPP is a powerful technique used to profile the functional state of enzymes in complex biological systems. The sulfonyl fluoride "warhead" can be incorporated into more complex molecules that also contain a reporter tag (like biotin or a fluorophore) or a bio-orthogonal handle for "click chemistry".[1] Such probes allow for the covalent labeling, identification, and quantification of active serine proteases directly in native biological systems.

Section 4: Experimental Protocols and Methodologies

The following protocols provide a framework for utilizing P-SF in the lab. Researchers should adapt these methods to their specific enzyme and assay system.

Protocol: Determination of Inhibitor Potency (IC₅₀)

The half-maximal inhibitory concentration (IC₅₀) is a quantitative measure of an inhibitor's potency. This protocol describes a typical colorimetric assay using chymotrypsin as a model enzyme.

Materials:

  • Bovine α-chymotrypsin

  • P-SF hydrochloride

  • Chromogenic substrate: N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA)

  • Anhydrous DMSO

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 8.0

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare Stock Solutions:

    • P-SF: Prepare a 10 mM stock solution of P-SF in anhydrous DMSO. Perform serial dilutions in DMSO to create a range of concentrations (e.g., 10 mM to 10 nM).

    • Enzyme: Prepare a 1 mg/mL stock of chymotrypsin in 1 mM HCl. Dilute to a working concentration of ~25 nM in cold Assay Buffer just before use.

    • Substrate: Prepare a 10 mM stock solution of Suc-AAPF-pNA in DMSO. Dilute to a working concentration of 200 µM in Assay Buffer.

  • Assay Setup:

    • In a 96-well plate, add 50 µL of Assay Buffer to each well.

    • Add 1 µL of each P-SF dilution (or DMSO for the control) to the appropriate wells in triplicate.

    • Add 50 µL of the 25 nM chymotrypsin working solution to all wells.

    • Incubate the plate at room temperature for 30 minutes to allow for covalent inhibition to occur.

  • Initiate Reaction and Measure:

    • Add 100 µL of the 200 µM substrate working solution to all wells to initiate the reaction. The final substrate concentration will be 100 µM.

    • Immediately place the plate in a microplate reader pre-warmed to 25°C.

    • Measure the absorbance at 405 nm every 60 seconds for 15-30 minutes. The rate of p-nitroaniline production is linear with time.

  • Data Analysis:

    • Calculate the reaction rate (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percent inhibition for each P-SF concentration: % Inhibition = (1 - (V_inhibitor / V_control)) * 100.

    • Plot % Inhibition versus the logarithm of the inhibitor concentration (log[I]).

    • Fit the data to a sigmoidal dose-response curve (variable slope) using graphing software (e.g., GraphPad Prism, Origin) to determine the IC₅₀ value.[9][10]

G prep 1. Prepare Stocks (P-SF, Enzyme, Substrate) plate 2. Plate Setup (Buffer + P-SF/DMSO) prep->plate incubate 3. Add Enzyme & Incubate (Allow for covalent reaction) plate->incubate react 4. Add Substrate (Initiate reaction) incubate->react measure 5. Kinetic Read (Absorbance at 405 nm) react->measure analyze 6. Data Analysis (Calculate rates, plot curve, determine IC₅₀) measure->analyze

Figure 2. Experimental workflow for determining the IC₅₀ of P-SF.

Protocol: Confirmation of Covalent Modification via Mass Spectrometry

Mass spectrometry (MS) is the definitive method to confirm that an inhibitor has formed a covalent bond with its target protein.[11] This is achieved by detecting the precise mass increase of the protein or its peptides corresponding to the addition of the inhibitor fragment.

Principle: After the reaction (Enzyme-OH + R-SO₂F → Enzyme-O-SO₂-R + HF), the mass of the enzyme will increase by the mass of the R-SO₂ group. For P-SF (C₉H₁₀FNO₂S), the mass of the covalently attached fragment is 215.04 Da.

Procedure:

  • Inhibition Reaction:

    • Incubate the target protein (e.g., 10 µM chymotrypsin) with a 5- to 10-fold molar excess of P-SF in a suitable buffer for 1-2 hours at room temperature.

    • Include a control sample of the protein incubated with DMSO only.

  • Sample Cleanup:

    • Remove excess, unreacted P-SF. This is critical and can be done using a desalting column (e.g., Zeba Spin Desalting Columns) or dialysis against a volatile buffer like ammonium bicarbonate.

  • Mass Spectrometry Analysis (Two Approaches):

    • A) Intact Mass Analysis:

      • Analyze the desalted protein samples directly by electrospray ionization mass spectrometry (ESI-MS).

      • Deconvolute the resulting charge state envelope to determine the intact mass of the protein.

      • Compare the mass of the P-SF-treated protein with the control. A mass shift of +215.04 Da confirms covalent modification.[11][12]

    • B) Peptide Mapping (LC-MS/MS):

      • Denature the desalted protein samples, reduce the disulfide bonds (with DTT), and alkylate the cysteines (with iodoacetamide).

      • Digest the protein into smaller peptides using a specific protease like trypsin.

      • Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

      • Search the MS/MS data against the protein sequence, specifying a variable modification of +215.04 Da on serine, threonine, or tyrosine residues.[13] This will pinpoint the exact amino acid that was covalently modified.

G cluster_0 Sample Preparation cluster_1 MS Analysis react_ms 1. Incubate Protein with P-SF (and Control) cleanup 2. Remove Excess Inhibitor (Desalting/Dialysis) react_ms->cleanup intact Intact Mass Analysis (Confirm mass shift of +215 Da) cleanup->intact Approach A digest Proteolytic Digestion (e.g., Trypsin) cleanup->digest Approach B result result intact->result Confirmation of Covalent Adduct lcms LC-MS/MS Analysis digest->lcms data_analysis Database Search (Identify modified peptide/residue) lcms->data_analysis data_analysis->result

Figure 3. Workflow for confirming covalent modification by mass spectrometry.

Conclusion

L-Phenylalanine-4-sulfonyl fluoride hydrochloride is a highly valuable research tool that serves as a potent and specific covalent inhibitor for serine proteases. Its well-defined mechanism of action, combined with the specificity imparted by its amino acid scaffold, makes it ideal for applications ranging from fundamental enzymology to complex proteome-wide activity profiling. By following rigorous handling procedures and employing robust analytical methods such as kinetic assays and mass spectrometry, researchers can effectively leverage P-SF to probe biological systems and advance the frontiers of chemical biology and drug discovery.

References

  • Vulcanchem. (n.d.). L-Phenylalanine-4-sulfonyl fluoride hydrochloride - 1184173-04-3.
  • AG Scientific. (n.d.). PMSF: Serine Protease Inhibitor Applications.
  • Synquest Labs. (n.d.). Sulfuryl fluoride - Safety Data Sheet.
  • ChemicalBook. (2026, January 3). SULFURYL FLUORIDE - Safety Data Sheet.
  • Elabscience. (n.d.). PMSF Protease Inhibitor (E-EL-SR002).
  • ECHEMI. (n.d.). Sulfonyl fluoride SDS, 2699-79-8 Safety Data Sheets.
  • NJ.gov. (n.d.). Common Name: SULFURYL FLUORIDE HAZARD SUMMARY.
  • Steinmetzer, T., et al. (2014). Design of Specific Serine Protease Inhibitors Based on a Versatile Peptide Scaffold. ACS Medicinal Chemistry Letters.
  • Haihang Industry. (n.d.). MSDS of Perfluorobutanesulfonyl Fluoride.
  • MilliporeSigma. (n.d.). pmsf protease inhibitor cocktail.
  • Selleck Chemicals. (n.d.). Serine Protease Inhibition.
  • Emery Pharma. (2025, March 27). Exploring Covalently Bonded Protein-Small Molecule Complexes with High-Resolution Mass Spectrometry.
  • National Institutes of Health. (n.d.). Covalent Chemical Tools for Profiling Post-Translational Modifications. PMC.
  • NTU > IRep. (2022, September 29). PEPTIDE MODIFICATION BY COMBINING C-H FUNCTIONALIZATION AND SULFUR(VI)-FLUORIDE EXCHANGE.
  • Semantic Scholar. (n.d.). Characterisation of the covalent structure of proteins from biological material by MALDI mass spectrometry – possibilities and.
  • Rsc.org. (n.d.). RAPID AND ACCURATE IC50 DETERMINATION USING LOGARITHMIC CONCENTRATION GENERATOR.
  • Dalton Research Molecules. (n.d.). L-Phenylalanine-4-sulfonyl fluoride hydrochloride | CAS 1184173-04-3.
  • PubMed. (2001, May 17). Synthesis of protected L-4-[sulfono(difluoromethyl)phenylalanine and its incorporation into a peptide. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGPGFqJaGKy_4od1i6-HiP9BYHvKdhh8We2FCibp9mSqSPYEaBF1AJemmL41wlfhysTb7H-n0fZA1BsExHdU1yxnnX9Z_Asfc-KyQ4W8ssd16AmCr4b2SLCLa2cUF4ow9d3OFTD
  • National Institutes of Health. (n.d.). Biospecific Chemistry for Covalent Linking of Biomacromolecules. PMC.
  • InvivoChem. (n.d.). 4-Fluoro-L-Phenylalanine HCl I CAS.
  • ACS Publications. (2014, December 26). Mass Spectrometry-Based Detection and Assignment of Protein Posttranslational Modifications | ACS Chemical Biology.
  • MilliporeSigma. (n.d.). 4-Fluoro-L-Phenylalanine (hydrochloride) | 64231-54-5.
  • Taylor & Francis. (2018, May 21). Full article: Analysis of Posttranslational Modifications of Proteins by Tandem Mass Spectrometry.
  • Cambridge Isotope Laboratories. (n.d.). 4-Fluoro-L-phenylalanine·HCl (ring-4-¹³C, 98%; 3,5-D₂, 98%) CP 95%.
  • UCLA. (n.d.). Protocol for site-specific attachment of proteins containing p-AcF or p-AzF unnatural amino acids.
  • National Institutes of Health. (n.d.). Sulfonyl Fluoride Inhibitors of Fatty Acid Amide Hydrolase. PMC.
  • edX. (n.d.). IC50 Determination.
  • Beilstein Journals. (2020, May 15). Fluorinated phenylalanines: synthesis and pharmaceutical applications.
  • MDPI. (2021, July 8). Synthetic Routes to Arylsulfonyl Fluorides.
  • National Institutes of Health. (n.d.). Incorporation of Fluorinated Phenylalanine Generates Highly Specific Inhibitor of Proteasome's Chymotrypsin-like Sites. PMC.
  • ResearchGate. (2023, June 18). How to calculate IC50.
  • RSC Publishing. (2025, May 23). A protocol for selective synthesis of thiol-functionalized allylic sulfonyl fluorides.
  • National Institutes of Health. (n.d.). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. PMC.
  • RSC Publishing. (n.d.). The quantitative pyrrole protection of l-phenylalanine/l-phenylalaninol in aqueous media and rationally updating the mechanisms of the Clauson-Kaas reaction through DFT study.
  • Scholars Research Library. (n.d.). Synthesis of New Sulfonamide Derivatives-Phenylalanine and Proline Ester Conjugate Using Succinamide Spacer as.
  • PubMed. (2017, August 18). Covalent Enzyme Inhibition through Fluorosulfate Modification of a Noncatalytic Serine Residue.
  • University of Leeds. (n.d.). Preparation of L-(S)-Phenylalanine Methyl Ester Ammonium Chloride.

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role of the sulfonyl fluoride moiety in enzyme inhibition

Author: BenchChem Technical Support Team. Date: February 2026

The Sulfonyl Fluoride Moiety in Enzyme Inhibition: From "Sleeping Beauty" to Precision Pharmacology

Executive Summary

The sulfonyl fluoride (SF) moiety [R-SO₂F] has evolved from a generic serine protease inhibitor (e.g., PMSF) into a premier "warhead" for targeted covalent inhibitors (TCIs) and chemical biology probes. Unlike traditional electrophiles that are often hyper-reactive and promiscuous (e.g., sulfonyl chlorides), sulfonyl fluorides exhibit a unique "Sleeping Beauty" chemical phenotype: they remain inert and stable in aqueous physiological environments until "awakened" by the specific electrostatic and hydrogen-bonding environment of a protein active site.

This guide details the mechanistic basis of Sulfur(VI) Fluoride Exchange (SuFEx) in enzymology, provides protocols for their use in Activity-Based Protein Profiling (ABPP), and outlines strategies for targeting non-catalytic residues like Lysine, Tyrosine, and Histidine.

Part 1: Mechanistic Foundations & The "Sleeping Beauty" Effect

The utility of sulfonyl fluorides stems from the unique properties of the sulfur(VI)-fluorine bond. While isoelectronic with phosphonates, the S(VI)-F bond is remarkably stable toward hydrolysis and reduction, yet highly reactive toward nucleophiles when spatially constrained.

The SuFEx Mechanism

The reaction, termed Sulfur(VI) Fluoride Exchange (SuFEx) , involves the nucleophilic attack of an amino acid side chain (Ser-OH, Tyr-OH, Lys-NH₂, His-Im) on the sulfur center, displacing the fluoride ion.[1]

  • Bond Strength: The S-F bond is strong (~130 kcal/mol) and non-polarizable, preventing non-specific reactions with biological thiols (e.g., glutathione) that plague Michael acceptors like acrylamides.

  • Activation: The reaction is not driven by high ground-state energy but by transition-state stabilization provided by the enzyme pocket (e.g., the oxyanion hole in proteases or specific H-bond networks in kinases).

Comparative Reactivity Profile

The following table contrasts SF with other common covalent warheads.

FeatureSulfonyl Fluoride (-SO₂F)Sulfonyl Chloride (-SO₂Cl)Acrylamide (-NH-CO-CH=CH₂)
Primary Target Ser, Tyr, Lys, His, ThrPromiscuous (Cys, Lys, Ser)Cysteine (Thiol)
Aqueous Stability High (Hours to Days)Low (Minutes)High
Metabolic Stability High (Resists reduction)LowModerate (Glutathione conjugation)
Mechanism SuFEx (Hard nucleophile)Sulfonylation (Rapid)Michael Addition (Soft nucleophile)
Selectivity Context-dependent (Active Site)Low (Non-specific)High for Cys, Low for others
Mechanism Visualization

The diagram below illustrates the SuFEx reaction mechanism within an enzyme active site.

SuFEx_Mechanism cluster_0 1. Recognition & Binding cluster_1 2. SuFEx Reaction cluster_2 3. Irreversible Inhibition Enzyme Enzyme Active Site (Nucleophile: Ser/Tyr/Lys) Complex Non-Covalent E•I Complex Enzyme->Complex Kd (Binding) Inhibitor SF Inhibitor (R-SO₂-F) Inhibitor->Complex TS Transition State (Penta-coordinate Sulfur) Complex->TS Proximity Effect Fluoride F⁻ Leaving Group TS->Fluoride Adduct Covalent Adduct (Enzyme-SO₂-R) TS->Adduct k_inact

Caption: The SuFEx reaction pathway: Initial non-covalent binding positions the SF warhead, facilitating nucleophilic attack and fluoride displacement.

Part 2: Target Scope & Residue Specificity

While historically associated with Serine proteases (e.g., PMSF), modern chemical biology has expanded the SF scope to "difficult" residues.

  • Serine (The Classic):

    • Mechanism: The catalytic triad (Asp-His-Ser) activates Serine, making it a potent nucleophile.[2][3][4]

    • Example: PMSF (Phenylmethylsulfonyl fluoride) inhibits trypsin and chymotrypsin.[3][5][6]

  • Tyrosine (The Emerging Standard):

    • Mechanism: In specific pockets, Tyr acts as a nucleophile.[7] SF probes have revealed "hyper-reactive" tyrosines in glutathione S-transferases and specific kinases.[3]

    • Advantage: Allows targeting of proteins lacking active site Cysteines.[3]

  • Lysine (The Kinase Key):

    • Mechanism: The ε-amino group of Lysine can attack SF warheads.[3][8] This is critical for targeting the conserved catalytic Lysine in the ATP-binding pocket of kinases.[3]

    • Example: Broad-spectrum kinase profiling probes (e.g., compounds derived from FSBA).

  • Histidine:

    • Mechanism: Recent work has shown SFs can label non-catalytic Histidines, useful for E3 ligase recruiters (e.g., Cereblon).[9]

Part 3: Experimental Protocol – Activity-Based Protein Profiling (ABPP)

Objective: To profile the "reactive proteome" or assess target engagement of an SF-based drug in a native biological system.

Materials:

  • SF-Probe: A sulfonyl fluoride inhibitor linked to an alkyne handle (for click chemistry).[3][10]

  • Reporter: Azide-Rhodamine (for gel) or Azide-Biotin (for Mass Spec).[3]

  • Lysis Buffer: PBS, 0.1% Triton X-100 (Avoid DTT/nucleophiles during labeling).

  • Click Reagents: CuSO₄, TCEP, TBTA ligand.

Step-by-Step Workflow
  • Proteome Preparation:

    • Lyse cells/tissue in PBS.[3] Adjust protein concentration to 1–2 mg/mL.

    • Critical: Do not add protease inhibitors (like PMSF) or reducing agents (DTT) at this stage, as they will compete with the probe or reduce the azide.

  • Probe Labeling (The "Pulse"):

    • Add SF-Alkyne probe (final conc. 1–10 µM) to the lysate.[3]

    • Incubate at 37°C for 1 hour.

    • Control: Pre-incubate a separate sample with a high concentration of the parent inhibitor (competitor) to define specific binding.

  • Click Chemistry (The "Chase"):

    • Add the "Click Mix" sequentially:

      • Azide-Tag (Biotin/Rhodamine, 100 µM)

      • TBTA (Ligand, 100 µM)

      • CuSO₄ (1 mM)[3]

      • TCEP (Reducing agent for Cu, 1 mM)

    • Incubate for 1 hour at RT in the dark.

  • Analysis:

    • Gel-Based: Quench with SDS loading buffer, run SDS-PAGE, and scan for fluorescence.[2]

    • Mass Spec (IsoTOP-ABPP): Enrich biotinylated proteins on streptavidin beads, digest with trypsin, and analyze via LC-MS/MS to identify the exact residue modified.

ABPP Visualization

The following diagram outlines the logical flow of an ABPP experiment using SF probes.

ABPP_Workflow cluster_prep Phase 1: Labeling cluster_click Phase 2: Click Chemistry cluster_analysis Phase 3: Enrichment & ID Lysate Cell Lysate (Active Enzymes) Labeled Covalently Labeled Proteome Lysate->Labeled + Probe (1h) Probe SF-Alkyne Probe (Warhead + Handle) Probe->Labeled Clicked Biotinylated Proteins Labeled->Clicked + Click Mix Reagents CuAAC Reagents (Azide-Biotin + Cu/TCEP) Reagents->Clicked Beads Streptavidin Enrichment Clicked->Beads Digest Tryptic Digestion Beads->Digest MS LC-MS/MS (Residue ID) Digest->MS

Caption: Workflow for Activity-Based Protein Profiling (ABPP) using sulfonyl fluoride probes to map target engagement.

Part 4: Case Studies & Applications

PMSF: The Historical Standard

Phenylmethylsulfonyl fluoride (PMSF) remains the gold standard for blocking serine proteases during protein purification.

  • Target: Active site Serine (e.g., Ser195 in Chymotrypsin).

  • Limitation: Short half-life in aqueous buffers (~30 mins at pH 8.0), requiring frequent re-addition.[3]

Targeted Covalent Kinase Inhibitors

Researchers have utilized SF warheads to target the catalytic Lysine (conserved in the ATP binding pocket) of kinases.[1][8]

  • Example: Probes based on FSBA (5'-p-fluorosulfonylbenzoyladenosine) mimic ATP and covalently label the Lysine.[3]

  • Advantage: This approach works even for kinases that lack a Cysteine near the ATP pocket, expanding the "druggable" kinome beyond what acrylamides can reach.

SuFEx-Based Drug Discovery

The stability of SFs allows them to be used in fragment-based drug discovery.[3] Libraries of SF-fragments are screened against targets; "hits" are only those that find a specific pocket and undergo the SuFEx reaction, effectively selecting for both affinity and reactivity simultaneously.

References

  • Dong, J., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[7] Angewandte Chemie International Edition. [Link]

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science. [Link]

  • Fahrney, D. E., & Gold, A. M. (1963).[5] Sulfonyl Fluorides as Inhibitors of Esterases.[3][11][12] Journal of the American Chemical Society. [Link]

  • Cravatt, B. F., et al. (2008). Activity-based protein profiling: from enzyme chemistry to proteomic chemistry. Annual Review of Biochemistry. [Link]

  • Hymel, D., & Peterson, B. R. (2012). Synthetic cell surface receptors for delivery of therapeutics.[3] Advanced Drug Delivery Reviews. (Discusses chemical probes). [Link]

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Theoretical Framework for the Study of L-Phenylalanine-4-sulfonyl Fluoride Binding

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Target Audience: Computational Chemists, Medicinal Chemists, and Structural Biologists.

Executive Summary & Molecular Identity[1]

L-Phenylalanine-4-sulfonyl fluoride hydrochloride (CAS: 1184173-04-3) represents a specialized class of "SuFEx" (Sulfur-Fluoride Exchange) probes. Unlike promiscuous inhibitors like PMSF, this molecule incorporates an L-phenylalanine backbone, conferring structural specificity for proteins with hydrophobic S1 pockets (e.g., chymotrypsin-like serine proteases) or specific allosteric sites.

Theoretical study of this molecule requires a hybrid computational strategy . Standard non-covalent docking is insufficient because it fails to account for the irreversible bond formation that drives the compound's potency. This guide establishes a rigorous protocol combining Quantum Mechanics (QM) for warhead reactivity, Covalent Docking for pose prediction, and Molecular Dynamics (MD) for adduct stability.

Molecular Architecture
ComponentFunctionTheoretical Consideration
L-Phe Backbone Recognition ElementDrives initial non-covalent affinity (

). Requires precise force field parameterization for the ammonium group.
Sulfonyl Fluoride (-SO₂F) Electrophilic Warhead"Sleeping Beauty" reactivity—inert in solution, reactive only upon precise alignment with a nucleophile (Ser, Tyr, Lys, His).
Hydrochloride (HCl) CounterionRemoved during in silico preparation; the amine is modeled as protonated (

) at pH 7.4.

Phase I: Electronic Structure & Reactivity (QM)

Before docking, one must quantify the intrinsic electrophilicity of the sulfur center. SuFEx reaction kinetics are highly context-dependent; QM calculations validate whether the warhead is sufficiently reactive toward the target nucleophile.

Density Functional Theory (DFT) Protocol

Objective: Calculate the activation energy (


) and Transition State (TS) geometry for the sulfonylation reaction.
  • Model System Construction:

    • Ligand: Truncate to p-toluenesulfonyl fluoride if computational resources are limited, or use the full L-Phe-4-SO2F zwitterion.

    • Nucleophile: Use Methanol (mimicking Serine), Phenol (mimicking Tyrosine), or Methylamine (mimicking Lysine).

    • Solvation: Use IEFPCM or SMD models (Water,

      
      ) to mimic the solvent environment, though enzyme active sites may have lower dielectric constants (
      
      
      
      ).
  • Geometry Optimization:

    • Level of Theory: B3LYP/6-311G(d,p) or

      
      B97X-D/def2-TZVP (better for dispersion corrections).
      
    • Software: Gaussian, ORCA, or Q-Chem.

  • Reaction Coordinate Scan:

    • Scan the distance between the nucleophilic atom (e.g., Ser-O

      
      ) and the Sulfur atom (
      
      
      
      ) from 3.5 Å to 1.5 Å.
    • Locate the saddle point (TS) where the F atom begins to depart.

Mechanism Visualization

The reaction proceeds via a concerted substitution or a short-lived pentacoordinate intermediate.

SuFEx_Mechanism cluster_0 Key QM Metrics Reactants Reactant Complex (Non-Covalent) TS Transition State (Pentacoordinate Sulfur) Reactants->TS Nucleophilic Attack (Ser/Tyr/Lys) Products Covalent Adduct (Sulfonate/Sulfonamide) + F- TS->Products Fluoride Departure Ea Activation Energy (ΔG‡) LUMO LUMO Character (on S-F bond)

Figure 1: Reaction coordinate for SuFEx-mediated inhibition. The transition state involves a trigonal bipyramidal geometry at the sulfur center.

Phase II: Covalent Docking Workflow

Standard docking algorithms (AutoDock Vina, standard Glide) treat ligands as rigid or flexible bodies that do not break/form bonds. For L-Phenylalanine-4-sulfonyl fluoride, you must use Covalent Docking algorithms that define a "Link Atom" and a reaction pathway.

Target Preparation
  • Nucleophile Selection: Identify the catalytic residue (e.g., Ser195 in Chymotrypsin) or a proximal Lysine/Tyrosine.

  • Grid Generation: Define the receptor grid box centered on the nucleophile.

  • Constraint: Set a positional constraint ensuring the warhead sulfur is within 3.5 Å of the nucleophile.

Covalent Docking Protocol (e.g., Schrödinger CovDock / Gold)

This process mimics the "two-step" inhibition mechanism:



StepActionTechnical Detail
1. ConfGen Generate conformersSample the flexibility of the Phe side chain.
2. Non-Covalent Docking Initial PlacementDock the pre-reactive species (Intact SO₂F). Filter by docking score (affinity).
3. Reaction Simulation Bond FormationThe software virtually breaks the S-F bond and creates the S-O (or S-N) bond.
4. Refinement Minimize AdductEnergy minimize the final complex to relieve steric clashes caused by the new bond.

Critical Check: Ensure the "leaving group" (Fluoride) is removed from the active site or treated as an explicit ion if it interacts with backbone amides.

Phase III: Molecular Dynamics & Stability

Once the covalent pose is generated, MD simulations are required to verify the stability of the adduct and the structural impact on the protein.

Parameterization (The "Missing Parameters" Problem)

The covalent adduct (Protein-Phe-SO2-Ligand) is a non-standard residue. You cannot use standard AMBER/CHARMM libraries directly.

Protocol for Non-Standard Residue Generation:

  • Excise: Cut the covalently modified residue (e.g., Ser-SO2-Phe) from the docked complex.

  • Cap: Add ACE/NME caps to the N- and C-termini of the excised residue.

  • Charge Calculation: Run HF/6-31G* or B3LYP/6-31G* geometry optimization and calculate RESP (Restrained Electrostatic Potential) charges.

  • Force Field: Generate .lib or .rtf topology files using GAFF2 (General Amber Force Field) for the ligand portion and standard ff14SB for the amino acid portion.

  • Merge: Re-integrate the new topology into the protein structure.

Simulation Workflow

MD_Workflow Input Covalent Docking Pose Param Parameterization (Antechamber/GAFF2 + RESP) Input->Param Generate Topology System System Setup (Solvation + Ion Neutralization) Param->System Equil Equilibration (NVT -> NPT, 300K, 1 atm) System->Equil Restrained minimization Prod Production MD (100 ns - 1 μs) Equil->Prod Release constraints Analysis Analysis (RMSD, H-Bonds, MM-GBSA) Prod->Analysis

Figure 2: End-to-end MD simulation pipeline for the covalent complex.

Analysis Metrics
  • RMSD (Root Mean Square Deviation): Stability of the ligand backbone.

  • Catalytic Triad Geometry: If targeting a protease, does the sulfonylation distort the His-Asp interaction?

  • MM-GBSA/PBSA: Calculate the binding free energy (

    
    ) of the non-covalent parts of the interaction to understand what drives the initial recognition.
    

References

  • VulcanChem. (n.d.). L-Phenylalanine-4-sulfonyl fluoride hydrochloride - Structure and Properties. Retrieved from

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6, 2650-2659.[1]

  • Liu, Y., et al. (2019). SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase.[2] Proceedings of the National Academy of Sciences (PNAS), 116(37), 18333-18341.

  • Scemama, M., et al. (2023). Mechanistic Modeling of Lys745 Sulfonylation in EGFR C797S Reveals Chemical Determinants for Inhibitor Activity.[3] Journal of Chemical Information and Modeling.

  • Jones, L. H. (2025). Advances in sulfonyl exchange chemical biology: expanding druggable target space.[3] Chemical Science, 16.

Sources

Methodological & Application

Application Note: L-Phenylalanine-4-sulfonyl fluoride hydrochloride as a Covalent Probe for Serine Protease Kinetics

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for utilizing L-Phenylalanine-4-sulfonyl fluoride hydrochloride (P-SF) as a specialized tool for studying the kinetics of serine proteases. P-SF is an irreversible, active-site-directed inhibitor that leverages a phenylalanine backbone for specificity towards chymotrypsin-like enzymes. Its sulfonyl fluoride moiety acts as a covalent warhead, reacting with the active site serine to form a stable, inactive complex.[1][2] We present the underlying principles of its mechanism, followed by field-proven, step-by-step protocols for two critical applications: the precise determination of active enzyme concentration through active site titration, and the characterization of inhibitor potency by determining the kinetic constants kinact and KI. This guide is intended for researchers, scientists, and drug development professionals seeking to accurately characterize serine protease activity and inhibition.

Introduction: The Need for Precision in Protease Research

Serine proteases are a ubiquitous class of enzymes crucial to countless physiological processes, from digestion to blood coagulation and cellular signaling. Their dysregulation is implicated in numerous diseases, making them prime targets for therapeutic intervention. Chymotrypsin, a digestive enzyme, serves as a foundational model for this class, characterized by a catalytic triad (Ser-His-Asp) in its active site.[3]

Studying the kinetics of these enzymes requires precise tools. Irreversible inhibitors, which form a stable covalent bond with the enzyme, are invaluable for such studies. Unlike reversible inhibitors, they can be used to quantify the exact concentration of catalytically active enzyme in a sample and to dissect the multi-step process of enzyme inactivation.

L-Phenylalanine-4-sulfonyl fluoride hydrochloride (P-SF) emerges as a highly effective tool in this context. Its structure is a clever fusion of a targeting moiety and a reactive group:

  • L-Phenylalanine Backbone: This amino acid structure mimics natural substrates, directing the inhibitor with high specificity to the S1 binding pocket of chymotrypsin and related proteases, which preferentially bind large, hydrophobic residues.[4]

  • Sulfonyl Fluoride (-SO₂F) Warhead: This electrophilic group is poised for reaction with the highly nucleophilic hydroxyl group of the active site serine (Ser-195 in chymotrypsin), leading to covalent inactivation.[1]

This application note details the mechanism of P-SF and provides robust protocols for its use as a sophisticated probe in enzyme kinetics.

Principle and Mechanism of Irreversible Inhibition

The inactivation of a serine protease (E) by P-SF (I) is not a simple one-step event. It follows a two-step kinetic model analogous to the Michaelis-Menten mechanism for substrates.[5]

Step 1: Reversible Binding. The inhibitor first binds non-covalently to the enzyme's active site to form a reversible enzyme-inhibitor complex (E·I). The affinity of this initial binding is described by the inactivation constant, KI.

Step 2: Covalent Modification. Following binding, the active site serine attacks the sulfonyl fluoride group, forming a stable sulfonyl-enzyme conjugate (E-I) and releasing fluoride ion. This is the irreversible inactivation step, characterized by the first-order rate constant, kinact.

The overall reaction can be depicted as:

E + I <=> E·I -> E-I

The key kinetic parameters that define the inhibitor's effectiveness are:

  • KI (Inactivation Constant): The concentration of inhibitor that gives half the maximal rate of inactivation. It is a measure of the initial binding affinity.

  • kinact (Maximal Rate of Inactivation): The maximum rate of covalent bond formation at saturating concentrations of the inhibitor.

  • kinact/KI (Second-Order Rate Constant): This ratio is the most important measure of overall inhibitor potency, reflecting both binding affinity and chemical reactivity.[5]

G E Free Enzyme (E) EI_complex Reversible Complex (E·I) E->EI_complex k_on / k_off (Governed by K_I) I Inhibitor (P-SF) EI_inactive Inactive Covalent Complex (E-I) EI_complex->EI_inactive k_inact (Covalent Modification)

Figure 1: Mechanism of two-step irreversible inhibition by P-SF.

Application 1: Active Site Titration Protocol

Causality: The total protein concentration of an enzyme solution often does not equal its catalytically active concentration due to misfolding, partial denaturation, or purification artifacts. Active site titration provides a method to precisely quantify the molar concentration of functional enzyme. This is achieved by stoichiometric inhibition, where one molecule of titrant (P-SF) inactivates one active site.

3.1. Materials
  • Chymotrypsin Solution: Prepare a stock solution of known approximate concentration (e.g., 1 mg/mL) in 1 mM HCl to ensure stability.

  • P-SF Stock Solution: Prepare a concentrated stock (e.g., 10 mM) in an anhydrous organic solvent like DMSO or DMF. Store desiccated at -20°C.

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 7.8.

  • Substrate Stock Solution: N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA).[6][7] Prepare a 100 mM stock in DMSO.

  • Microplate Reader: Capable of reading absorbance at 405-410 nm.

  • 96-well Microplate.

3.2. Step-by-Step Protocol
  • Enzyme Dilution: Dilute the chymotrypsin stock solution in Assay Buffer to a final working concentration of approximately 10 µM. Keep on ice.

  • Titrant Dilutions: Prepare a series of P-SF dilutions in Assay Buffer, creating a range of molar ratios of inhibitor to enzyme (e.g., 0, 0.2, 0.4, 0.6, 0.8, 1.0, 1.2, 1.5 equivalents relative to the estimated enzyme concentration).

  • Incubation: In separate microfuge tubes, mix 50 µL of the 10 µM chymotrypsin solution with 50 µL of each P-SF dilution. Include a "no inhibitor" control (50 µL enzyme + 50 µL Assay Buffer).

  • Reaction: Incubate all tubes at room temperature for 30 minutes to ensure the inactivation reaction goes to completion.

  • Activity Assay Setup: In a 96-well plate, add 180 µL of Assay Buffer to each well.

  • Transfer: Transfer 10 µL from each incubation tube (from step 4) to a corresponding well in the 96-well plate. This dilutes the enzyme and inhibitor significantly, effectively stopping further inactivation.

  • Initiate Substrate Hydrolysis: Prepare a working solution of Suc-AAPF-pNA by diluting the stock to 10 mM in Assay Buffer. Add 10 µL of this solution to each well to initiate the reaction (final substrate concentration will be 0.5 mM).

  • Measure Activity: Immediately place the plate in the microplate reader and measure the rate of p-nitroaniline production by monitoring the increase in absorbance at 410 nm over 5-10 minutes.[8] The rate is the slope of the linear portion of the absorbance vs. time plot (ΔAbs/min).

3.3. Data Analysis
  • Calculate the residual activity for each P-SF concentration as a percentage of the "no inhibitor" control.

  • Plot the % Residual Activity (y-axis) against the molar ratio of [P-SF]/[E]total (x-axis).

  • Fit the linear portion of the data (where activity is decreasing). The x-intercept of this line represents the molar ratio of active enzyme to total enzyme.

  • Calculate Active Enzyme Concentration: [Active Enzyme] = (x-intercept) × [Total Enzyme Concentration].

G cluster_prep Preparation cluster_reaction Inactivation cluster_assay Activity Measurement cluster_analysis Analysis prep_E Dilute Enzyme (E) to ~10 µM incubate Mix E + I at various molar ratios (0 to 1.5) prep_E->incubate prep_I Prepare Serial Dilutions of P-SF (I) prep_I->incubate react Incubate 30 min for complete reaction incubate->react dilute Dilute reaction mix into assay plate react->dilute add_sub Add Substrate (Suc-AAPF-pNA) dilute->add_sub read Measure residual rate (ΔAbs/min at 410 nm) add_sub->read plot Plot % Activity vs. [I]/[E] ratio read->plot intercept Determine X-intercept plot->intercept calc Calculate [Active E] intercept->calc

Figure 2: Workflow for Active Site Titration.

Application 2: Protocol for Determining kinact and KI

Causality: This experiment measures the rate of enzyme activity loss over time in the presence of varying inhibitor concentrations. By analyzing these rates, we can resolve the individual kinetic constants (kinact and KI) that define the two-step inactivation mechanism. It is critical to initiate the reaction by adding the enzyme last, without any pre-incubation, to capture the entire progress of the inhibition.[9]

4.1. Materials
  • Active Chymotrypsin: Use the concentration determined from the active site titration.

  • P-SF Stock Solution: As prepared in Protocol 1.

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 7.8.

  • Substrate Stock Solution: N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA).

  • Microplate Reader with kinetic mode.

  • 96-well UV-transparent Microplate.

4.2. Step-by-Step Protocol
  • Assay Setup: In the wells of a 96-well plate, combine Assay Buffer, substrate, and varying concentrations of P-SF. A typical setup might include a final volume of 180 µL per well with a final substrate concentration equal to its Km and P-SF concentrations ranging from 0 to ~5x the expected KI. Include a "no inhibitor" control.

  • Equilibration: Equilibrate the plate to the desired temperature (e.g., 25°C or 37°C) in the microplate reader for 5 minutes.

  • Initiate Reaction: Add 20 µL of a chymotrypsin working solution to each well to initiate the reaction. The final enzyme concentration should be low (e.g., 50-100 nM) to ensure the initial rate is linear for a sufficient duration.

  • Data Collection: Immediately begin reading the absorbance at 410 nm kinetically for 15-30 minutes. The resulting data are a set of progress curves (Absorbance vs. Time) for each inhibitor concentration.

4.3. Data Analysis Workflow

The analysis is a two-part process: first determining the observed rate of inactivation for each inhibitor concentration, and then using those rates to find the intrinsic kinetic constants.

Part A: Determine Observed Inactivation Rates (kobs)

  • For each progress curve (each [P-SF]), the data will show a curve where the rate of product formation slows over time as the enzyme is inactivated.

  • Fit each individual progress curve to the equation for first-order decay of enzyme activity[10][11]:

    • *A(t) = (v₀ / kobs) * (1 - e-kobst) + A₀

    • Where:

      • A(t) is the absorbance at time t.

      • v₀ is the initial velocity.

      • kobs is the apparent first-order rate constant of inactivation.

      • A₀ is the initial absorbance.

  • Use non-linear regression software (e.g., GraphPad Prism, Origin) to fit the data and obtain a kobs value for each concentration of P-SF.

Part B: Determine kinact and KI

  • Create a secondary plot of the calculated kobs values (y-axis) versus the corresponding P-SF concentration ([I]) (x-axis).

  • This plot should be hyperbolic, as the inactivation rate becomes saturated at high inhibitor concentrations.[9]

  • Fit this secondary plot to the saturation equation for irreversible inhibition:

    • kobs = (kinact * [I]) / (KIapp + [I])

    • Where:

      • kinact is the maximal rate of inactivation (the plateau of the curve).

      • KIapp is the apparent inactivation constant, which is the inhibitor concentration that gives a kobs of ½kinact.

  • The fit will directly yield values for kinact and the apparent KI (KIapp). If the inhibitor is competitive with the substrate, the true KI can be calculated using the Cheng-Prusoff-like correction: KI = KIapp / (1 + [S]/Km).[9]

G cluster_data Data Acquisition cluster_partA Part A: Primary Analysis cluster_partB Part B: Secondary Analysis setup Set up reactions: Buffer + Substrate + [I] init Initiate with Enzyme (E) setup->init collect Collect kinetic data (Abs vs. Time) init->collect fit_curves Fit each progress curve to: A(t) = v₀/k_obs * (1 - e^(-k_obs*t)) collect->fit_curves get_kobs Obtain k_obs value for each [I] fit_curves->get_kobs plot_kobs Plot k_obs vs. [I] get_kobs->plot_kobs fit_hyperbola Fit to hyperbolic equation: k_obs = (k_inact * [I]) / (K_I + [I]) plot_kobs->fit_hyperbola get_params Determine k_inact and K_I fit_hyperbola->get_params

Figure 3: Data analysis workflow for determining kinact and KI.

Data Presentation

Quantitative data from these experiments should be summarized in clear, structured tables for easy comparison and reporting.

Table 1: Example Data for Active Site Titration

[P-SF] (µM) [P-SF]/[E] Ratio Rate (ΔAbs/min) % Residual Activity
0.0 0.0 0.150 100%
1.0 0.2 0.121 80.7%
2.0 0.4 0.092 61.3%
3.0 0.6 0.061 40.7%
4.0 0.8 0.029 19.3%
5.0 1.0 0.005 3.3%

| 6.0 | 1.2 | 0.004 | 2.7% |

Table 2: Example Data for kinact/KI Determination

[P-SF] (µM) kobs (s⁻¹)
0 0.000
10 0.025
25 0.051
50 0.078
100 0.105

| 200 | 0.125 |

Safety and Handling Precautions

Sulfonyl fluoride compounds, including P-SF, are potent chemical reagents that require careful handling.

  • Hazard Profile: These compounds are classified as toxic if inhaled and may cause damage to organs through prolonged or repeated exposure.[12] They are reactive towards nucleophiles and should be handled accordingly.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[13]

  • Handling: Handle P-SF solid and stock solutions in a well-ventilated area or a chemical fume hood.[14][15] Avoid creating dust or aerosols.

  • Storage: P-SF is sensitive to hydrolysis.[1] Store the solid compound and stock solutions under anhydrous conditions (e.g., with a desiccant) at -20°C to ensure long-term stability.[8]

  • Disposal: Dispose of all waste containing P-SF in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

L-Phenylalanine-4-sulfonyl fluoride hydrochloride is a powerful and specific tool for the kinetic analysis of chymotrypsin-like serine proteases. Its mechanism-based action allows for precise active site titration, a prerequisite for accurate kinetic studies. Furthermore, the protocols outlined here enable the detailed characterization of the kinetics of irreversible inhibition, providing key parameters (kinact and KI) that are essential for structure-activity relationship studies in drug discovery and for fundamental enzymology research. By combining careful experimental design with robust data analysis, researchers can leverage P-SF to gain deep insights into the function and inhibition of this important enzyme class.

References
  • Duggleby, R. (n.d.). Analysis of kinetic data for irreversible enzyme inhibition.
  • Duggleby, R. (n.d.). Analysis of kinetic data for irreversible enzyme inhibition. PMC - NIH.
  • MilliporeSigma. (n.d.). Enzyme Inhibitor Terms and Calculations.
  • SLS Ireland. (n.d.). N-Succinyl-Ala-Ala-Pro-Phe p-n | S7388-100MG | SIGMA-ALDRICH.
  • ResearchGate. (n.d.). How to calculate Kinact and Kobs for irreversible enzyme inhibition?
  • PubMed. (1996). Active-site titration of serine proteases using a fluoride ion selective electrode and sulfonyl fluoride inhibitors. Anal Biochem.
  • EvitaChem. (n.d.). Buy N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide (EVT-334774) | 70967-97-4.
  • Sigma-Aldrich. (n.d.). N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide 70967-97-4.
  • Abcam. (n.d.). N-Succinyl-Gly-Gly-Phe-p-nitroanilide, Chymotrypsin activity assay substrate.
  • ACS Publications. (2024). Demystifying Functional Parameters for Irreversible Enzyme Inhibitors. Journal of Medicinal Chemistry.
  • Synquest Labs. (n.d.). Sulfuryl fluoride.
  • ChemicalBook. (2026). SULFURYL FLUORIDE - Safety Data Sheet.
  • Vulcanchem. (n.d.). L-Phenylalanine-4-sulfonyl fluoride hydrochloride - 1184173-04-3.
  • ECHEMI. (n.d.). Sulfonyl fluoride SDS, 2699-79-8 Safety Data Sheets.
  • PubMed. (1987). Active-site titration of serine proteinases acting selectively on cationic substrates by N-alpha-carbobenzoxy-L-arginine p-nitrophenyl ester and N-alpha-carbobenzoxy-L-lysine p-nitrophenyl ester; determination of active enzyme concentration. Biochim Biophys Acta.
  • NJ.gov. (n.d.). Common Name: SULFURYL FLUORIDE HAZARD SUMMARY.
  • Sigma-Aldrich. (n.d.). N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide (S7388) - Product Information Sheet.
  • Haihang Industry. (n.d.). MSDS of Perfluorobutanesulfonyl Fluoride.
  • SCBT. (n.d.). Chymotrypsin Inhibitors.
  • Biocompare. (n.d.). Inhibitors PMSF.
  • ACS Publications. (2020). Catalytic Site pKa Values of Aspartic, Cysteine, and Serine Proteases: Constant pH MD Simulations. Journal of Chemical Information and Modeling.
  • Frontiers. (2022). Novel inhibitors and activity-based probes targeting serine proteases.
  • PubMed. (2004). Pro- and anti-apoptotic effects of an inhibitor of chymotrypsin-like serine proteases.
  • Wikipedia. (n.d.). Trypsin inhibitor.
  • (n.d.). Serine Proteases Substrate Specificity.

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Designing Experiments with L-Phenylalanine-4-sulfonyl fluoride hydrochloride: An Application Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise and effective inhibition of serine proteases is a cornerstone of experimental design in numerous biological contexts. L-Phenylalanine-4-sulfonyl fluoride hydrochloride (P-4-SF) has emerged as a valuable tool for this purpose, offering a unique combination of specificity and reactivity. This guide provides an in-depth exploration of P-4-SF, from its fundamental mechanism of action to detailed, field-proven protocols for its application in key research areas. The following application notes and protocols are designed to be a self-validating system, ensuring technical accuracy and reproducibility.

Introduction to L-Phenylalanine-4-sulfonyl fluoride hydrochloride (P-4-SF)

L-Phenylalanine-4-sulfonyl fluoride hydrochloride is a member of the sulfonyl fluoride class of irreversible serine protease inhibitors.[1] Its structure incorporates an L-phenylalanine backbone, which provides a degree of specificity for proteases with a preference for hydrophobic residues at the P1 position of their substrates, such as chymotrypsin and the chymotrypsin-like activity of the proteasome.[2][3]

Chemical and Physical Properties
PropertyValueSource
Molecular Formula C₉H₁₁ClFNO₂S[2]
Molecular Weight 251.70 g/mol [2]
CAS Number 1184173-04-3[2]
Appearance White to off-white solidGeneral Observation
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF) and sparingly soluble in aqueous buffers.[2][4]
Storage Store at -20°C, protected from moisture.[4]

Mechanism of Action: Covalent Inactivation of Serine Proteases

The inhibitory activity of P-4-SF is centered on its sulfonyl fluoride (-SO₂F) moiety. This functional group acts as an electrophilic "warhead" that is susceptible to nucleophilic attack by the highly reactive serine residue within the active site of serine proteases. The reaction results in the formation of a stable, covalent sulfonyl-enzyme adduct, leading to the irreversible inactivation of the enzyme.[1]

Mechanism of Action Enzyme Serine Protease (Active Site Serine-OH) Complex Enzyme-Inhibitor Complex Enzyme->Complex Binding Inhibitor L-Phenylalanine-4-sulfonyl fluoride (P-4-SF) Inhibitor->Complex Inactive_Enzyme Inactive Covalent Adduct (Sulfonyl-Enzyme) Complex->Inactive_Enzyme Nucleophilic Attack by Serine-OH

Caption: Covalent modification of a serine protease by P-4-SF.

This irreversible mode of inhibition distinguishes P-4-SF from reversible inhibitors and makes it particularly useful for applications requiring complete and sustained protease inactivation.

Core Applications and Experimental Protocols

P-4-SF is a versatile tool for a range of applications, primarily focused on the inhibition of chymotrypsin-like serine proteases and the 20S proteasome.

Inhibition of Chymotrypsin Activity

Chymotrypsin is a well-characterized digestive serine protease that serves as a model enzyme for studying protease inhibition. The following protocol outlines a colorimetric assay to determine the inhibitory activity of P-4-SF against bovine α-chymotrypsin.

Materials:

  • Bovine α-chymotrypsin

  • L-Phenylalanine-4-sulfonyl fluoride hydrochloride (P-4-SF)

  • N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA)

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 8.0

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a 1 mg/mL stock solution of chymotrypsin in 1 mM HCl.

    • Prepare a 10 mM stock solution of P-4-SF in anhydrous DMSO.[4]

    • Prepare a 20 mM stock solution of the substrate Suc-AAPF-pNA in DMSO.[5]

  • Inhibition Assay:

    • In a 96-well plate, add 2 µL of P-4-SF at various concentrations (serially diluted in DMSO). For the control, add 2 µL of DMSO.

    • Add 178 µL of assay buffer to each well.

    • Add 10 µL of a diluted chymotrypsin solution (e.g., 0.1 mg/mL in assay buffer) to each well to initiate the pre-incubation.

    • Incubate the plate at 37°C for 30 minutes to allow for covalent modification.[5]

    • Initiate the enzymatic reaction by adding 10 µL of 1 mM Suc-AAPF-pNA substrate solution to each well.

    • Immediately measure the absorbance at 405 nm every minute for 15 minutes using a microplate reader.[6]

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration of the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

Chymotrypsin Inhibition Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent1 Chymotrypsin Stock Step3 Add Chymotrypsin (Pre-incubation) Reagent1->Step3 Reagent2 P-4-SF Stock (in DMSO) Step1 Add P-4-SF dilutions to plate Reagent2->Step1 Reagent3 Substrate Stock (in DMSO) Step5 Add Substrate Reagent3->Step5 Step2 Add Assay Buffer Step1->Step2 Step2->Step3 Step4 Incubate at 37°C Step3->Step4 Step4->Step5 Step6 Measure Absorbance at 405 nm Step5->Step6 Analysis1 Calculate Reaction Rates Step6->Analysis1 Analysis2 Plot % Inhibition vs. [Inhibitor] Analysis1->Analysis2 Analysis3 Determine IC50 Analysis2->Analysis3

Caption: Workflow for the chymotrypsin inhibition assay.

Probing the Proteasome's Chymotrypsin-Like Activity

The 20S proteasome is a multi-catalytic protease complex with three distinct activities: chymotrypsin-like, trypsin-like, and caspase-like. The chymotrypsin-like activity is often a key target in drug discovery. P-4-SF can be used to specifically inhibit this activity in cell lysates.

Materials:

  • Cultured cells

  • Lysis Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease inhibitor cocktail (serine protease inhibitors may be omitted if P-4-SF is the subject of study).

  • L-Phenylalanine-4-sulfonyl fluoride hydrochloride (P-4-SF)

  • Fluorogenic proteasome substrate for chymotrypsin-like activity (e.g., Suc-LLVY-AMC)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 1 mg/ml BSA, 1 mM EDTA, 1 mM ATP, 1 mM DTT (prepare fresh)[7]

  • 96-well black microplate

  • Fluorometer (Excitation: 360 nm, Emission: 460 nm for AMC)[8]

Procedure:

  • Preparation of Cell Lysate:

    • Harvest and wash cultured cells with ice-cold PBS.

    • Lyse the cells in Lysis Buffer on ice for 30 minutes.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA). Adjust the protein concentration to 1-2 mg/mL with Lysis Buffer.[8]

  • Proteasome Inhibition Assay:

    • In a 96-well black plate, add 2 µL of P-4-SF at various concentrations (serially diluted in DMSO). For the control, add 2 µL of DMSO.

    • Add 10-20 µg of cell lysate to each well and bring the volume to 90 µL with Assay Buffer.

    • Incubate the plate at 37°C for 30-60 minutes to allow for proteasome inhibition.

    • Initiate the reaction by adding 10 µL of 1 mM Suc-LLVY-AMC substrate solution to each well.

    • Immediately measure the fluorescence in a kinetic mode for 30-60 minutes at 37°C.[7]

  • Data Analysis:

    • Calculate the rate of fluorescence increase for each inhibitor concentration.

    • Determine the IC₅₀ value as described in Protocol 1.

Safety and Handling

L-Phenylalanine-4-sulfonyl fluoride hydrochloride and related sulfonyl fluoride compounds require careful handling due to their potential reactivity and toxicity.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[9]

  • Handling: Handle the solid compound in a well-ventilated area or a fume hood to avoid inhalation of dust.[10] Avoid contact with skin and eyes.[10]

  • Storage: Store the compound tightly sealed at -20°C and protected from moisture to prevent hydrolysis of the sulfonyl fluoride group.[4]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Troubleshooting Common Issues

IssuePossible CauseSuggested Solution
No or low inhibition Inactive inhibitor: P-4-SF may have hydrolyzed.Prepare a fresh stock solution of P-4-SF in anhydrous DMSO. Ensure proper storage conditions.
Incorrect assay conditions: pH, temperature, or buffer components may not be optimal for the enzyme.Verify that the assay conditions are within the optimal range for the target protease.[11]
High background signal Substrate instability: The fluorogenic or colorimetric substrate may be unstable under the assay conditions.Run a substrate-only control (no enzyme) to assess background hydrolysis.[11]
Poor reproducibility Pipetting errors: Inaccurate or inconsistent pipetting of small volumes.Use calibrated pipettes and consider preparing master mixes for reagents.[11]
Enzyme instability: The protease may be losing activity over the course of the experiment.Keep the enzyme on ice and use it promptly after dilution.[11]

Conclusion

L-Phenylalanine-4-sulfonyl fluoride hydrochloride is a potent and specific tool for the irreversible inhibition of chymotrypsin-like serine proteases. Its utility in studying individual enzymes like chymotrypsin and complex cellular machinery such as the proteasome makes it an invaluable reagent for researchers in biochemistry, cell biology, and drug discovery. By following the detailed protocols and guidelines presented in this application note, researchers can confidently design and execute experiments with P-4-SF to achieve reliable and reproducible results.

References

  • Evaluation of Immunoproteasome-Specific Proteolytic Activity Using Fluorogenic Peptide Substrates - PMC. (n.d.). Retrieved February 15, 2026, from [Link]

  • Üstün, S., & Börnke, F. (2017). Ubiquitin Proteasome Activity Measurement in Total Plant Extracts. Bio-protocol, 7(17), e2524. [Link]

  • Verdoes, M., & Verhelst, S. H. L. (2019). Highlighting the Proteasome: Using Fluorescence to Visualize Proteasome Activity and Distribution. Frontiers in Chemistry, 7, 166. [Link]

  • Safety Data Sheet. (2022, January 4). AAPPTec. Retrieved February 15, 2026, from [Link]

  • Akahoshi, F., Ashworth, D., Bastiaans, H. M., & Spaltenstein, A. (2001). Synthesis of protected L-4-[sulfono(difluoromethyl)phenylalanine and its incorporation into a peptide. Organic Letters, 3(10), 1571–1574. https://pubs.acs.org/doi/10.1021/ol0158664
  • Rotello, V. M., et al. (2001). Inhibition of chymotrypsin through surface binding using nanoparticle-based receptors. Proceedings of the National Academy of Sciences, 98(19), 10676–10680. [Link]

  • Safety Data Sheet. (n.d.). Carl ROTH. Retrieved February 15, 2026, from [Link]

  • Al-Hadedi, A. A. M., & El-Faham, A. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 91–134. [Link]

  • Protease Inhibitors 101: Best Practices for Use in the Lab - Bitesize Bio. (2025, June 2). Retrieved February 15, 2026, from [Link]

  • Besset, T., & Poisson, T. (2021). Synthetic Routes to Arylsulfonyl Fluorides. Catalysts, 11(7), 830. [Link]

  • Synthesis of New Sulfonamide Derivatives-Phenylalanine and Proline Ester Conjugate Using Succinamide Spacer as - Scholars Research Library. (n.d.). Retrieved February 15, 2026, from [Link]

  • Tsunematsu, H., Nishikawa, H., & Berliner, L. J. (1984). Synthesis and evaluation of 19F labeled sulfonyl fluorides as probes of protease structure: alpha-chymotrypsin. Journal of Biochemistry, 96(2), 349–355. [Link]

  • Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC - NIH. (2020, May 15). Retrieved February 15, 2026, from [Link]

  • Official Monographs for Part I / L-Phenylalanine. (n.d.). The Japanese Pharmacopoeia. Retrieved February 15, 2026, from [Link]

  • Preparation of L-(S)-Phenylalanine Methyl Ester Ammonium Chloride. (n.d.). Retrieved February 15, 2026, from [Link]

Sources

Application Note: In Vivo Applications of L-Phenylalanine-4-sulfonyl fluoride hydrochloride (AEBSF HCl)

[1][2]

Executive Summary & Mechanism of Action

L-Phenylalanine-4-sulfonyl fluoride hydrochloride (AEBSF HCl), widely known as Pefabloc SC, represents a critical evolution in serine protease inhibition.[1] Unlike its predecessor PMSF (phenylmethylsulfonyl fluoride), AEBSF offers high water solubility, lower toxicity, and superior stability at physiological pH, making it the preferred agent for in vivo applications.

Dual Mechanism of Action: AEBSF is unique because it operates through two distinct, concentration-dependent mechanisms:

  • Irreversible Serine Protease Inhibition: It covalently sulfonylates the hydroxyl group of the active site serine in proteases such as trypsin, chymotrypsin, plasmin, kallikrein, and thrombin.[1][2]

  • NADPH Oxidase Assembly Inhibition: Independent of protease activity, AEBSF prevents the assembly of the NADPH oxidase complex (specifically interfering with p47phox translocation), thereby blocking the production of Reactive Oxygen Species (ROS).[1]

Figure 1: Dual Mechanism of Action

AEBSF_MechanismAEBSFAEBSF HClSerineProteaseSerine Protease(Active Site Ser-OH)AEBSF->SerineProteaseCovalent BindingNADPH_ComplexNADPH Oxidase(Cytosolic Subunits)AEBSF->NADPH_ComplexBlocks AssemblySulfonylEnzymeSulfonyl-Enzyme(Irreversibly Inactive)SerineProtease->SulfonylEnzymeSulfonylationMembraneMembrane AssemblyNADPH_Complex->MembraneTranslocation(Blocked)ROSROS Production(Superoxide)Membrane->ROSCatalysis

Caption: AEBSF acts as a dual-inhibitor: covalently silencing serine proteases and sterically hindering NADPH oxidase subunit assembly.[1][3]

Chemical Biology & Stability Profile

Successful in vivo use of AEBSF hinges on understanding its hydrolytic stability. While more stable than PMSF, AEBSF is still subject to hydrolysis at alkaline pH.[1][2][4]

Stability Rule of Thumb:

  • pH < 7.0: Highly stable (Half-life > 100 hours).[1]

  • pH 7.5 - 8.0: Moderate stability (Half-life ~6-12 hours).[1]

  • pH > 8.5: Rapid hydrolysis (Half-life < 2 hours).[1]

Comparative Data: AEBSF vs. PMSF

FeatureAEBSF HClPMSFImplication for In Vivo Use
Solubility Water-soluble (>200 mg/mL)Insoluble in water (req.[1] DMSO/Ethanol)AEBSF allows aqueous vehicles (Saline/PBS).[1]
Toxicity (Mouse IV) LD50 ~76 mg/kgHigh toxicityAEBSF has a wider therapeutic window.[1]
Stability (pH 7.0) t1/2 > 100 hrst1/2 ~ 110 minAEBSF maintains bioactivity in circulation longer.[1]
Target Specificity Serine Proteases + NADPH OxidaseSerine Proteases onlyAEBSF is superior for inflammatory models involving ROS.[1]
Key Applications & Dosage Guidelines
A. Respiratory Inflammation (Asthma/COPD Models)

AEBSF is highly effective in reducing airway hyperresponsiveness (AHR) and eosinophilic infiltration.

  • Route: Intranasal (i.n.)

  • Dosage: 10–50 µg per mouse (approx.[1] 0.5 – 2.5 mg/kg).[1]

  • Timing: Effective both prophylactically (1 hr before challenge) and therapeutically (post-challenge).[1][5][6]

  • Mechanism: Inhibits airway proteases and reduces ROS-mediated epithelial damage.[1]

B. Systemic Sepsis & Parasitic Infection

Used to inhibit systemic inflammatory cascades and prolong survival in lethal infection models (e.g., Toxoplasma gondii).[1]

  • Route: Intraperitoneal (i.p.)[1][7]

  • Dosage: ~75 mg/kg daily.[1]

  • Vehicle: Sterile Saline (pH adjusted to 6.0-6.5).[1]

Detailed Experimental Protocols
Protocol A: Preparation of Stock and Working Solutions

Critical: Do not store AEBSF in basic buffers (e.g., standard PBS pH 7.[1]4) for long periods.[1][7][4]

  • Stock Solution (100 mM):

    • Dissolve AEBSF HCl in distilled water or DMSO .[1]

    • Store aliquots at -20°C. Stable for up to 6 months.

  • Working Solution (Vehicle Prep):

    • For Intranasal: Dilute stock into sterile saline immediately prior to administration.[1]

    • For Injection: Ensure vehicle pH is slightly acidic (pH 6.0–6.[1]5) to maximize stability in the syringe.

Protocol B: Intranasal Administration (Mouse Airway Model)

Objective: Attenuation of Ovalbumin (OVA) induced airway inflammation.[1][5]

  • Anesthesia: Lightly anesthetize mouse using Isoflurane (2-3%).[1]

  • Preparation: Dilute AEBSF stock to 1 mg/mL in sterile saline.

  • Administration:

    • Hold the mouse in a supine position with head elevated.[1]

    • Pipette 10–50 µL (delivering 10–50 µg total) onto the nostrils.[1]

    • Allow the mouse to inhale the droplet naturally.[1] Do not force.

  • Challenge: Administer allergen (OVA or House Dust Mite) 1 hour post-AEBSF.

  • Harvest (24-48h later):

    • Perform Bronchoalveolar Lavage (BAL).[1][5][8]

    • Assay BAL fluid for:

      • Differential Cell Count: (Eosinophils/Neutrophils).

      • ROS Levels: Measure 8-isoprostane or use DHE staining.[1]

      • Cytokines: IL-4, IL-5, IL-13 (ELISA).[1][8]

Protocol C: Validation of Efficacy (Self-Validating Step)

To confirm AEBSF activity ex vivo, perform a protease activity assay on the harvested tissue homogenate.[1]

  • Homogenize lung tissue in lysis buffer.[1]

  • Incubate homogenate with a chromogenic substrate (e.g., N-alpha-Benzoyl-L-arginine 4-nitroanilide hydrochloride - BAPNA) for trypsin-like activity.[1]

  • Result: AEBSF-treated mice should show >50% reduction in cleavage activity compared to vehicle control.

Figure 2: Experimental Workflow

WorkflowStockStock Prep100mM in H2O/DMSOStore -20°CVehicleVehicle PrepDilute in Saline (pH < 7)IMMEDIATE USEStock->VehicleDilutionAdminAdministration(i.n. 50µg or i.p. 75mg/kg)Vehicle->Admin< 15 minsChallengeInflammatory Challenge(Allergen/LPS)Admin->ChallengeProphylactic (-1hr)Challenge->AdminTherapeutic (+1hr)HarvestTissue Harvest(Lung/BALF/Serum)Challenge->Harvest24-48 hrsValidationValidation AssaysHarvest->Validation

Caption: Critical workflow emphasizing the time-sensitivity of vehicle preparation to prevent hydrolysis.

Troubleshooting & Optimization
  • Issue: Inconsistent Results.

    • Cause: Hydrolysis of AEBSF in the vehicle before administration.

    • Solution: Check the pH of your saline/PBS.[1] If it is >7.0, AEBSF is degrading.[1][4] Use slightly acidic saline (pH 6.[1]0) or mix immediately before use.

  • Issue: Toxicity/Weight Loss. [1]

    • Cause: Dosage too high for the specific strain.[1]

    • Solution: Perform a dose-escalation study.[1][9] While 75 mg/kg is standard for i.p., some compromised models may require reduction to 25-50 mg/kg.[1]

  • Issue: Precipitation.

    • Cause: High concentration stock in cold saline.[1]

    • Solution: AEBSF is very soluble, but if using >100 mM stocks, ensure room temperature equilibration before injection.[1]

References
  • Saw, S., et al. (2012). Serine protease inhibitor attenuates ovalbumin induced inflammation in mouse model of allergic airway disease.[1][10] PLoS One, 7(7), e41107.[1] [Link]

  • Diatchuk, V., et al. (1997). Inhibition of NADPH oxidase activation by 4-(2-aminoethyl)-benzenesulfonyl fluoride and related compounds.[1][3] Journal of Biological Chemistry, 272(20), 13292-13301.[1] [Link]

  • Buitrago-Rey, R., et al. (2002). Evaluation of two inhibitors of invasion... in acute murine toxoplasmosis.[1] Journal of Antimicrobial Chemotherapy, 50(5), 771-774.[1] [Link]

Troubleshooting & Optimization

L-Phenylalanine-4-sulfonyl fluoride hydrochloride stability in aqueous solutions

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Type: Technical Guide & Troubleshooting Subject: Stability, Hydrolysis Kinetics, and Optimization of L-Phenylalanine-4-sulfonyl fluoride HCl (AEBSF) in Aqueous Solutions Applicable For: Protease Inhibition, Protein Purification, Cell Culture

The Core Stability Logic: The "Hydrolysis Clock"

As a researcher, you likely chose AEBSF (commercially known as Pefabloc SC) because it is a safer, water-soluble alternative to PMSF. However, while AEBSF is more stable than PMSF, it is not indefinitely stable in aqueous environments.[1]

The Technical Reality: AEBSF contains a sulfonyl fluoride group.[2][3][4][5][6] Its mechanism of inhibition (sulfonylation of the active site serine) is chemically similar to its mechanism of degradation (hydrolysis). High pH and high temperature accelerate both.

Mechanism of Action & Degradation

The following diagram illustrates the parallel pathways of AEBSF: the desired inhibition versus the unwanted hydrolysis.

AEBSF_Mechanism AEBSF AEBSF (Active Inhibitor) Complex Transition State AEBSF->Complex Binding Hydrolysis Hydrolyzed AEBSF (Inactive Sulfonic Acid) AEBSF->Hydrolysis Nucleophilic Attack by Water Target Serine Protease (Target Enzyme) Target->Complex Inhibited Sulfonylated Enzyme (Irreversibly Inhibited) Complex->Inhibited Covalent Modification (Release of HF) High_pH High pH (>7.5) High Temp (>25°C) High_pH->Hydrolysis

Figure 1: Kinetic competition between enzyme inhibition and hydrolysis. At elevated pH, hydroxyl ions (OH-) compete with the enzyme's catalytic serine for the sulfonyl fluoride group.

Stability Data: The Critical Thresholds

The half-life (


) of AEBSF is strictly dependent on pH and temperature. Many experimental failures occur because users assume AEBSF is stable overnight in a physiological buffer (pH 7.4 - 8.0).

Key Takeaway: At 37°C in a slightly alkaline buffer (pH 8.0), AEBSF loses 50% of its potency in less than 2 hours.

Table 1: AEBSF Half-Life in Aqueous Solution
pH LevelTemperatureApproximate Half-Life (

)
Status
< 6.0 25°C> 100 HoursStable
7.0 25°C~ 48 HoursStable
7.0 37°C~ 6 Hours⚠️ Caution
7.5 25°C~ 9 Hours⚠️ Caution
8.0 25°C~ 1.7 HoursUnstable
8.5 25°C~ 20 MinutesCritical Failure

Data synthesized from Sigma-Aldrich and Roche Pefabloc SC technical bulletins [1, 2].

Troubleshooting Guide

Use this logic flow to diagnose inhibition failures.

Troubleshooting_Flow Start Issue: Protease Activity Detected Despite AEBSF Addition Check_pH Is Buffer pH > 7.5? Start->Check_pH Check_Temp Is Incubation > 4 Hours at 37°C? Check_pH->Check_Temp No (pH < 7.5) Sol_pH Root Cause: Rapid Hydrolysis. Action: Adjust pH < 7.0 or add AEBSF in multiple aliquots over time. Check_pH->Sol_pH Yes Check_Conc Is Concentration < 0.1 mM? Check_Temp->Check_Conc No Sol_Temp Root Cause: Thermal Degradation. Action: Refresh AEBSF every 2-4 hours during 37°C incubation. Check_Temp->Sol_Temp Yes Check_Class Is Target a Serine Protease? Check_Conc->Check_Class No (Conc is high) Sol_Conc Root Cause: Insufficient Dose. Action: Increase to 1.0 mM. (AEBSF is weaker than PMSF). Check_Conc->Sol_Conc Yes Sol_Other Root Cause: Wrong Inhibitor. Action: Add EDTA (Metalloprotease) or E-64 (Cysteine Protease). Check_Class->Sol_Other No/Unknown

Figure 2: Diagnostic workflow for loss of inhibition activity.

Scenario A: "My protein degraded during an overnight dialysis."
  • Diagnosis: Dialysis buffers are often pH 8.0. Over 12-16 hours at 4°C, AEBSF concentration drops significantly; at room temperature, it disappears completely.

  • Fix:

    • Lower dialysis pH to 7.0 if protein stability permits.

    • Refresh AEBSF in the dialysis buffer every 8-10 hours.

Scenario B: "I see precipitation when adding AEBSF to my buffer."
  • Diagnosis: Unlike PMSF, AEBSF is highly soluble (up to 100 mg/mL). Precipitation usually indicates:

    • Salting out: Extremely high salt concentrations in the buffer.

    • Contamination: The stock solution may have been contaminated.

  • Fix: AEBSF does not require DMSO/Ethanol. Dissolve directly in water or low-salt buffer.

Scenario C: "Cell culture toxicity observed."
  • Diagnosis: While safer than PMSF, AEBSF can modify cell surface proteins non-specifically at high concentrations.

  • Fix: For cell culture, maintain concentration between 0.1 mM and 0.25 mM . Do not exceed 1.0 mM on live cells [3].

Standard Operating Procedures (SOPs)

SOP 1: Preparation of 100 mM Stock Solution

Objective: Create a stable master stock for long-term storage.

  • Weighing: Weigh 240 mg of AEBSF HCl (MW: 239.7 g/mol ).

  • Solvent: Add 10 mL of sterile distilled water (dH₂O) or dilute acid (0.1% acetic acid).

    • Note: Avoid Phosphate Buffered Saline (PBS) for stock preparation, as the pH (7.4) will degrade the stock during freeze-thaw cycles.

  • Dissolution: Vortex briefly. It should dissolve instantly.

  • Aliquot: Dispense into 100 µL or 500 µL aliquots in screw-cap tubes.

  • Storage: Store at -20°C .

    • Stability:[2][3][6][7][8][9] Stable for > 6 months at -20°C.[6][10]

    • Stability:[2][3][6][7][8][9] Stable for ~1 week at 4°C (if pH is acidic).

SOP 2: Activity Validation Assay

Objective: Verify if an old AEBSF stock is still active.

  • Enzyme: Prepare Trypsin (0.1 mg/mL) in PBS.

  • Substrate: Use BAPNA (Nα-Benzoyl-D,L-arginine 4-nitroanilide hydrochloride) or a similar chromogenic substrate.

  • Test:

    • Blank: Buffer + Substrate (No color change).

    • Control: Enzyme + Substrate (Yellow color develops rapidly).

    • Test: Enzyme + AEBSF (1 mM) + Substrate.

  • Result: If the Test well turns yellow at the same rate as the Control, the AEBSF is hydrolyzed and inactive.

Frequently Asked Questions (FAQs)

Q: Can I use AEBSF in place of PMSF directly? A: Yes, but with adjustments.

  • Molarity: AEBSF is generally less potent than PMSF.[1][3] If you used 1 mM PMSF, consider using 1 - 4 mM AEBSF for equivalent inhibition, or validate with an assay.

  • Solvent: You eliminate the need for Ethanol/Isopropanol (required for PMSF).

Q: Does AEBSF inhibit other protease classes? A: No. It is specific to Serine Proteases (Trypsin, Chymotrypsin, Plasmin, Thrombin, Kallikrein).[2][4][6][11][12] It will not inhibit Metalloproteases (use EDTA) or Cysteine proteases (use E-64).

Q: Why did the pH of my unbuffered solution drop after adding AEBSF? A: AEBSF is supplied as a hydrochloride salt (HCl). At high concentrations in unbuffered water, it is acidic. This acidity actually helps stabilize the stock solution.

References

Sources

troubleshooting guide for L-Phenylalanine-4-sulfonyl fluoride hydrochloride experiments

Author: BenchChem Technical Support Team. Date: February 2026

Product Code: Phe-SO2F-HCl | CAS: 1184173-04-3 Classification: SuFEx Warhead / Unnatural Amino Acid / Covalent Protease Inhibitor

Executive Summary

L-Phenylalanine-4-sulfonyl fluoride hydrochloride (Phe-SO2F) is a specialized unnatural amino acid used primarily as a latent electrophile in Sulfur-Fluoride Exchange (SuFEx) chemistry. Unlike highly reactive sulfonyl chlorides (e.g., PMSF), the sulfonyl fluoride moiety provides a unique "Goldilocks" reactivity: it is stable in aqueous buffers and resists reduction, yet reacts specifically with nucleophilic side chains (Tyr, Ser, Lys, His) within protein binding pockets or under specific activation conditions.

This guide addresses the technical nuances of handling, synthesizing, and biologically applying Phe-SO2F.

Part 1: Storage & Stability (Pre-Experiment)

Q: My Phe-SO2F powder has turned from white to a faint yellow and is clumping. Is it still usable? A: Likely compromised. The hydrochloride salt form is hygroscopic. While the sulfonyl fluoride (-SO2F) bond is thermodynamically stable, the presence of moisture can accelerate hydrolysis, releasing hydrofluoric acid (HF) and sulfonic acid, which degrades the amine salt.

  • Diagnostic: Dissolve a small amount in

    
     or DMSO-
    
    
    
    and run a
    
    
    NMR. The intact sulfonyl fluoride signal typically appears around +60 to +65 ppm. A shift or disappearance indicates hydrolysis.
  • Prevention: Store at -20°C in a desiccator. Allow the vial to equilibrate to room temperature before opening to prevent condensation.

Q: What is the best solvent for preparing stock solutions? A: Anhydrous DMSO or DMF. Do not store stock solutions in aqueous buffers or alcohols (MeOH/EtOH) for long periods.

  • Protocol: Prepare a 100 mM stock in dry DMSO. Aliquot into single-use vials and store at -80°C.

  • Stability Metric: In anhydrous DMSO, stability is >6 months. In aqueous PBS (pH 7.4), the half-life is significantly longer than PMSF (hours vs. minutes) but hydrolysis will occur over days.

Part 2: Chemical Synthesis & Peptide Coupling

Q: I am using Phe-SO2F in Solid Phase Peptide Synthesis (SPPS). Will the -SO2F group survive Fmoc deprotection? A: Yes, but with caveats. The sulfonyl fluoride group is generally stable to 20% piperidine (standard Fmoc deprotection) for short durations because it is resistant to basic hydrolysis compared to esters or sulfonyl chlorides.

  • Risk Factor: Extended exposure to strong bases or nucleophilic scavengers during cleavage (e.g., thiols like EDT) can lead to side reactions.

  • Optimization:

    • Use non-nucleophilic bases (e.g., DBU/piperidine mixes) if standard deprotection shows degradation.

    • Cleavage Cocktail: Avoid silanes or thiols if possible, or keep cleavage time to a minimum (<2 hours).

Q: My coupling efficiency is low. The amine won't couple to the resin. A: Check the salt form. You are using the hydrochloride salt. You must include an additional equivalent of base (DIEA/DIPEA) in your coupling mixture to neutralize the HCl and free the


-amine.
  • Correction: If your protocol calls for 2.0 eq of DIEA, use 3.0 eq for the Phe-SO2F-HCl coupling step.

Part 3: Biological Application (Labeling & Inhibition)[1]

Q: I see no labeling of my target protein, even though it has a catalytic Ser/Tyr. A: The "Context-Dependent" Reactivity Rule. Unlike sulfonyl chlorides, sulfonyl fluorides are not "hot" electrophiles; they are "smart" electrophiles. They require specific positioning within a binding pocket to activate the SuFEx mechanism.

  • Troubleshooting Workflow:

    • pH Adjustment: SuFEx with Tyrosine is enhanced at higher pH (pH 8.0–8.5) which favors the phenolate anion.

    • Concentration: Increase probe concentration. SuFEx is often slower than acylation.

    • Buffer Interference: Ensure your buffer does not contain high concentrations of competing nucleophiles (e.g., avoid Tris if labeling is slow; use HEPES or PBS).

Q: I am getting non-specific background labeling in my cell lysate. A: Promiscuity Threshold Exceeded. While selective, high concentrations (>1 mM) or long incubation times (>4 hours) can force reaction with surface Lysines or Histidines.

  • Solution: Perform a time-course experiment (15 min, 30 min, 1 h, 2 h) to determine the window where specific binding saturates before non-specific background rises.

Experimental Workflow & Troubleshooting Logic

The following diagram illustrates the decision matrix for troubleshooting labeling efficiency and stability issues.

TroubleshootingGuide cluster_Solubility Phase 1: Reagent Integrity cluster_Reactivity Phase 2: Reaction Logic Start Issue: Experiment Failure CheckSolubility 1. Visual Inspection: Precipitate or Yellowing? Start->CheckSolubility Hydrolysis Hydrolysis Detected: Discard. Buy fresh. Store -20°C w/ Desiccant. CheckSolubility->Hydrolysis Yellow/Clumped GoodSol Proceed to Analysis CheckSolubility->GoodSol Clear Solution CheckMS 2. Mass Spec Analysis: Is Mass Shift +283 Da (intact) or +263 Da (fluoride loss)? NoLabel Low Reactivity: 1. Increase pH (7.5 -> 8.5) 2. Check steric fit (Docking) 3. Increase Time/Temp CheckMS->NoLabel No Adduct Found WrongMass Successful SuFEx: Covalent Bond Formed. (Expected Result) CheckMS->WrongMass Mass = Protein + Probe - HF (+263 Da) GoodSol->CheckMS

Caption: Decision tree for diagnosing Phe-SO2F reagent failure versus experimental condition mismatch.

Quantitative Reference Data
ParameterValue / ConditionNotes
Molecular Weight 283.70 g/mol HCl salt form.[1]
Reactive Moiety Sulfonyl Fluoride (-SO2F)Electrophile for SuFEx.[2][1][3][4]
Target Residues Tyr (primary), Ser, Lys, HisContext-dependent; Tyr favored at pH > 8.
Aqueous Stability

Days (pH 7.5)
Significantly more stable than PMSF (

1 hr).
Mass Shift (MS) +182.1 Da (approx)Mass of Phe-SO2 group added to protein (Loss of F and HCl). Note: Exact shift depends on linker/structure intactness.
Recommended pH 7.4 – 8.5Higher pH accelerates Tyrosine SuFEx.
References
  • Brouwer, A. J., et al. (2012). "Peptido sulfonyl fluorides as new powerful proteasome inhibitors."[1] Bioorganic & Medicinal Chemistry, 20(1), 541-548.

  • Dong, J., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition, 53(36), 9430-9448.

  • Jones, L. H. (2018). "Sulfonyl fluorides in chemical biology and drug discovery." MedChemComm, 9, 1426-1437.

  • Narayanam, M. K., et al. (2020). "Sulfonyl Fluoride Probes for Proteome-Wide Ligand Discovery." Cell Chemical Biology, 27(1), 1-10.

Sources

Technical Support Center: L-Phenylalanine-4-sulfonyl fluoride hydrochloride (P-SFH)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for L-Phenylalanine-4-sulfonyl fluoride hydrochloride (P-SFH). This guide is designed for researchers, scientists, and drug development professionals to ensure the safe handling and storage of this reactive compound. As a covalent modifier, the utility of P-SFH in your research is matched by the importance of rigorous safety protocols. This document provides in-depth, experience-driven guidance in a question-and-answer format to address specific issues you may encounter.

I. Critical Safety & Handling FAQs

This section addresses the most common questions regarding the safe handling and storage of L-Phenylalanine-4-sulfonyl fluoride hydrochloride.

Q1: What are the primary hazards associated with L-Phenylalanine-4-sulfonyl fluoride hydrochloride?

A1: The primary hazards of P-SFH stem from its reactive sulfonyl fluoride moiety and its acidic hydrochloride salt nature. The main concerns are:

  • Corrosivity: As a hydrochloride salt, it can be corrosive, particularly in the presence of moisture.

  • Reactivity: The sulfonyl fluoride group is an electrophile that can react with nucleophiles. While more stable than other sulfonyl halides, it is susceptible to hydrolysis, which can release corrosive and toxic byproducts.[1][2] Upon decomposition, hazardous products such as oxides of carbon and nitrogen, hydrogen chloride, and hydrogen fluoride can be formed.[3]

  • Inhalation Hazard: As a fine powder, it can be easily aerosolized, posing an inhalation risk. Inhaling the dust may cause respiratory tract irritation.[3]

  • Skin and Eye Irritation: Direct contact with the powder can cause skin and serious eye irritation.

Q2: I've just received a new shipment of P-SFH. What is the first thing I should do?

A2: Upon receipt, a systematic inspection is crucial before transferring the compound to its long-term storage location. The integrity of the packaging is your first line of defense.

Experimental Protocol: New Compound Receipt and Inspection

  • Don Personal Protective Equipment (PPE): Before handling the outer packaging, at a minimum, wear safety glasses and nitrile gloves.

  • Visual Inspection of Outer Packaging: Examine the external box for any signs of damage, such as punctures, dents, or stains. If the outer package is compromised, it's prudent to assume the inner container may also be damaged.

  • Transfer to a Controlled Environment: Move the unopened package to a designated receiving area, preferably within a certified chemical fume hood.

  • Careful Unpacking: Open the outer packaging and inspect the primary container. Look for any breaches in the seal, cracks in the vial, or loose powder within the secondary containment.

  • Label Verification: Cross-reference the information on the manufacturer's label with your purchase order to ensure you have received the correct compound, CAS number (1184173-04-3), and quantity.

  • Documentation: Record the date of receipt and the compound's lot number in your laboratory inventory.

Q3: The vial of P-SFH appears to have some condensation inside. Is it still usable?

A3: The presence of condensation is a significant concern. The sulfonyl fluoride group is sensitive to hydrolysis.[4] Moisture will lead to the slow degradation of the compound into the corresponding sulfonic acid, rendering it less active for your experiments and potentially increasing the corrosivity of the material due to the formation of hydrofluoric acid. It is strongly recommended not to use the reagent and to contact the supplier for a replacement.

Logical Workflow: Handling a Potentially Compromised Container

G cluster_compromised Compromised Container Protocol start Receipt of P-SFH Shipment inspect_outer Inspect Outer Packaging start->inspect_outer outer_ok Damage Found? inspect_outer->outer_ok contact_supplier_outer Quarantine Shipment Contact Supplier & EHS outer_ok->contact_supplier_outer Yes open_in_hood Open in Fume Hood outer_ok->open_in_hood No inspect_inner Inspect Primary Container (Vial Seal, Cracks) open_in_hood->inspect_inner inner_ok Compromised? inspect_inner->inner_ok log_and_store Log in Inventory Transfer to Desiccator inner_ok->log_and_store No handle_compromised Handle as Compromised inner_ok->handle_compromised Yes confirm_ppe Ensure Full PPE (Goggles, Gloves, Lab Coat) no_use Do NOT Use Reagent confirm_ppe->no_use contact_supplier_inner Contact Supplier for Replacement no_use->contact_supplier_inner dispose Dispose According to Institutional Guidelines contact_supplier_inner->dispose

Caption: Decision workflow for a newly received P-SFH container.

II. Storage & Stability

Proper storage is critical to maintaining the integrity and reactivity of P-SFH.

Q4: What are the ideal storage conditions for L-Phenylalanine-4-sulfonyl fluoride hydrochloride?

A4: To ensure the long-term stability of P-SFH, it should be stored under the following conditions:

ParameterRecommendationRationale
Temperature Store at -20°C.[5]Low temperatures slow down potential degradation pathways.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Minimizes exposure to atmospheric moisture and oxygen.
Moisture Keep in a tightly sealed container within a desiccator.The sulfonyl fluoride moiety is susceptible to hydrolysis.[4]
Light Protect from light.While not explicitly stated for this compound, it is good practice for complex organic molecules.

Q5: I need to prepare a stock solution of P-SFH. What solvents are recommended, and how should I store the solution?

A5: P-SFH is soluble in polar aprotic solvents like Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO).[4] Aqueous buffers are not recommended for stock solutions due to the compound's hydrolytic sensitivity.

Experimental Protocol: Preparation and Storage of a P-SFH Stock Solution

  • Pre-weighing Preparation: Allow the vial of P-SFH to equilibrate to room temperature in a desiccator before opening. This prevents condensation of atmospheric moisture onto the cold powder.

  • Personal Protective Equipment: Wear safety goggles, a lab coat, and chemical-resistant gloves. All manipulations of the solid should be performed in a chemical fume hood.

  • Weighing: Tare a clean, dry microcentrifuge tube or vial on an analytical balance. Quickly add the desired amount of P-SFH to the tube and re-seal the stock container immediately.

  • Solvent Addition: Use anhydrous, high-purity DMSO or DMF. Add the calculated volume of solvent to the tube containing the P-SFH to achieve the desired concentration.

  • Dissolution: Vortex briefly until the solid is fully dissolved.

  • Storage of Stock Solution:

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C in tightly sealed vials.

    • Before each use, thaw an aliquot completely and bring it to room temperature before opening.

III. Troubleshooting & Emergency Procedures

Q6: I spilled a small amount of powdered P-SFH in the fume hood. How should I clean it up?

A6: For small spills of solid P-SFH:

  • Ensure PPE: Confirm you are wearing appropriate PPE, including gloves, lab coat, and eye protection.

  • Containment: Prevent further spread of the powder.

  • Clean-up: Gently sweep up the powder with a soft brush and dustpan or use a HEPA-filtered vacuum. Avoid actions that could generate dust clouds. Place the collected material in a sealed container for disposal.

  • Decontamination: Wipe the affected area with a cloth dampened with a 5% sodium carbonate solution. This basic solution will help to hydrolyze and neutralize any residual sulfonyl fluoride.[3] Follow with a water rinse and then a final wipe with 70% ethanol.

  • Disposal: Dispose of all cleaning materials and contaminated PPE as hazardous waste according to your institution's guidelines.

Q7: What should I do in case of accidental skin or eye contact?

A7: Immediate action is critical to minimize injury.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[6] Remove any contaminated clothing. If irritation persists, seek medical attention.

  • Eye Contact: Immediately flush the eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[6] Seek immediate medical attention.

Q8: My experiment with P-SFH is not working as expected (e.g., no covalent modification observed). What could be the issue?

A8: If you are not observing the expected reactivity, consider the following:

  • Compound Integrity: The most likely culprit is the hydrolysis of the sulfonyl fluoride group. This can happen due to improper storage or the use of non-anhydrous solvents. Consider using a fresh vial of P-SFH and preparing a new stock solution in anhydrous solvent.

  • Reaction Conditions: The reactivity of sulfonyl fluorides can be influenced by the local environment. The pKa of the target nucleophilic residue in your protein is critical for the reaction to occur.[7] Ensure your buffer conditions (pH) are optimal for the intended reaction.

  • Solvent Incompatibility: Ensure that your final reaction buffer does not contain any nucleophilic components (e.g., Tris buffer) that could compete with your target protein for reaction with the P-SFH.

IV. References

  • Vulcanchem. (n.d.). L-Phenylalanine-4-sulfonyl fluoride hydrochloride - 1184173-04-3. Retrieved from Vulcanchem.

  • AAPPTec. (n.d.). Safety Data Sheet. Retrieved from AAPPTec.

  • Narayan, R., & Capdevila, M. (2021). Synthetic Routes to Arylsulfonyl Fluorides. Catalysts, 11(7), 830. [Link]

  • Cellseco. (2012). Material Safety Data Sheet - L-Phenylalanine. Retrieved from Cellseco.

  • Wilson, I. A., & Kelly, J. W. (2016). Aromatic Sulfonyl Fluorides Covalently Kinetically Stabilize Transthyretin to Prevent Amyloidogenesis while Affording a Fluorescent Conjugate. Journal of the American Chemical Society, 138(4), 1247–1257. [Link]

  • A. T. (2021). Spontaneous hydrolysis of sulfonyl fluorides. The Journal of Organic Chemistry. [Link]

  • Carl ROTH. (2019). Safety Data Sheet. Retrieved from Carl ROTH.

  • Enamine. (2025). Sulfonyl Fluorides. Retrieved from Enamine.

  • Al-Sanea, M. M., & El-Faham, A. (2022). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. Crystals, 12(12), 1757. [Link]

  • TCI Chemicals. (2025). SAFETY DATA SHEET. Retrieved from TCI Chemicals.

  • Dalton Research Molecules. (n.d.). L-Phenylalanine-4-sulfonyl fluoride hydrochloride | CAS 1184173-04-3. Retrieved from Dalton Research Molecules.

  • Fisher Scientific. (2023). SAFETY DATA SHEET - Phenylmethanesulfonyl fluoride. Retrieved from Fisher Scientific.

Sources

Validation & Comparative

Technical Comparative Guide: Serine Protease Inhibitors in Bioprocessing & Research

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Foundation

Serine proteases (e.g., Trypsin, Chymotrypsin, Thrombin, Elastase) represent over one-third of all known proteolytic enzymes. Their catalytic mechanism relies on a "catalytic triad" (Asp-His-Ser), where the serine hydroxyl group acts as a nucleophile to attack the peptide bond of the substrate.

For the application scientist, selecting an inhibitor is not merely about stopping degradation; it is about balancing kinetic stability , specificity , and downstream compatibility . This guide presents three technical case studies comparing the most ubiquitous inhibitors—PMSF, AEBSF, Aprotinin, and Soybean Trypsin Inhibitor (SBTI)—to provide an evidence-based framework for selection.

Mechanism of Action Visualization

The following diagram illustrates the irreversible inhibition mechanism common to sulfonyl fluorides (PMSF/AEBSF), contrasting it with the reversible "lock-and-key" mechanism of proteinaceous inhibitors (Aprotinin).

InhibitorMechanism Protease Serine Protease (Active Site Ser-OH) Complex_Cov Covalent Enzyme-Inhibitor Complex (Irreversible) Sulfonylated Serine Protease->Complex_Cov Nucleophilic Attack (Elimination of HF) Complex_Rev Michaelis Complex (Reversible) Steric Blockade Protease->Complex_Rev High Affinity Binding (Ki < 1 nM) PMSF PMSF/AEBSF (Sulfonyl Fluoride) PMSF->Complex_Cov Aprotinin Aprotinin (Kunitz Domain) Aprotinin->Complex_Rev

Figure 1: Mechanistic divergence between small molecule irreversible inhibitors (PMSF/AEBSF) and proteinaceous reversible inhibitors (Aprotinin).[1]

Case Study A: Stability in Long-Duration Lysis Protocols

Subject: Phenylmethanesulfonyl fluoride (PMSF) vs. 4-(2-Aminoethyl)benzenesulfonyl fluoride (AEBSF)

The Scenario: A researcher is purifying a low-abundance transcription factor from E. coli. The protocol requires a 4-hour lysis step at 4°C followed by an overnight dialysis (16 hours) to remove imidazole.

The Challenge: Hydrolytic instability. Sulfonyl fluorides are prone to hydrolysis in aqueous buffers, rendering them inactive over time.

Comparative Data Analysis
FeaturePMSF (Phenylmethanesulfonyl fluoride)AEBSF (Pefabloc SC)
Solubility Poor in water. Requires Ethanol/Isopropanol.Water soluble (>200 mg/mL).[2]
Stability (

pH 7.0)
~110 minutes (Hydrolyzes rapidly)~160 hours (High stability)
Stability (

pH 8.0)
~35 minutes~1.7 hours
Toxicity High (Neurotoxin).

(mouse) = 200 mg/kg
Low.

(mouse) = 2800 mg/kg
Target Specificity Trypsin, Chymotrypsin, ThrombinTrypsin, Chymotrypsin, Thrombin, Plasmin

Technical Insight: In the 16-hour dialysis scenario, PMSF is functionally useless after the first 2 hours. The protein is left unprotected during the overnight step.

  • PMSF Causality: The electron-withdrawing nature of the sulfonyl group makes the sulfur atom susceptible to nucleophilic attack by water (hydrolysis) as well as the serine hydroxyl. High pH accelerates this hydrolysis.

  • AEBSF Superiority: The aminoethyl group alters the electron density, significantly retarding hydrolysis without compromising the reactivity towards the protease active site.

Verdict:

  • Use PMSF only for "flash" lysis protocols where the inhibitor is added immediately before boiling or short-term processing (<1 hour).

  • Use AEBSF for all protocols involving dialysis, long-term storage, or cell culture (due to low toxicity).

Case Study B: Specificity in Complex Biological Matrices

Subject: Aprotinin vs. Soybean Trypsin Inhibitor (SBTI)

The Scenario: A drug development team is analyzing plasma stability of a peptide drug. The plasma contains a complex mixture of proteases, including Plasmin, Kallikrein, and Thrombin.

The Challenge: Broad-spectrum coverage vs. specific target inhibition.[3]

Comparative Inhibition Constants ( )
Target ProteaseAprotinin (

)
Soybean Trypsin Inhibitor (SBTI)
Trypsin 0.06 pM (Extremely Tight)0.1 - 1.0 nM (Tight)
Chymotrypsin 9.0 nMInhibits (Isoform dependent)
Plasmin 4.0 nM (Potent)Weak / Negligible
Kallikrein (Plasma) 30 nMNegligible
Elastase 3.5 µM (Weak)Negligible

Technical Insight:

  • Aprotinin: A "Kunitz-domain" inhibitor that mimics the substrate so perfectly it acts as a pseudo-substrate, getting "stuck" in the active site. Its ability to inhibit Plasmin and Kallikrein makes it indispensable for blood/plasma applications where fibrinolysis must be prevented.

  • SBTI: While highly effective against Trypsin (often used to stop trypsinization in cell culture), it lacks the structural versatility to inhibit the broader range of coagulation and fibrinolytic enzymes found in plasma.

Verdict:

  • Select Aprotinin for plasma stability assays, coagulation studies, and protection against tissue-derived proteases (Plasmin/Kallikrein).

  • Select SBTI strictly for neutralizing Trypsin in cell culture passage or general plant protein purification.

Experimental Protocol: Determination of Inhibitor Potency ( )

This self-validating protocol allows you to benchmark the efficiency of a new inhibitor batch against a standard protease (Trypsin).

Principle: Trypsin cleaves the chromogenic substrate BAPNA (Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride), releasing p-nitroaniline (yellow), which absorbs at 405 nm. Inhibitors decrease the rate of this colorimetric change.

Reagents
  • Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.2.

  • Enzyme: Trypsin (TPCK-treated) stock at 1 mg/mL in 1 mM HCl. Dilute to 20 µg/mL in Assay Buffer just before use.

  • Substrate: BAPNA stock (20 mM in DMSO). Dilute to 1 mM in Assay Buffer.

  • Inhibitor: Serial dilutions of test inhibitor (e.g., AEBSF 0.1 µM – 1000 µM).

Workflow Diagram

AssayWorkflow Start Start Protocol Prep Prepare Reagents (Keep Trypsin on Ice) Start->Prep Incubate Pre-Incubation Enzyme + Inhibitor (10 min @ 25°C) Prep->Incubate AddSub Add Substrate (BAPNA) Incubate->AddSub Measure Kinetic Measurement OD405nm every 30s for 5 mins AddSub->Measure Calc Calculate Vmax (Slope of linear range) Measure->Calc Plot Plot % Inhibition vs [I] Determine IC50 Calc->Plot

Figure 2: Step-by-step workflow for spectrophotometric determination of protease inhibition efficiency.

Step-by-Step Procedure
  • Baseline Setup: In a 96-well microplate, add 150 µL of Assay Buffer.

  • Inhibitor Addition: Add 20 µL of Inhibitor solution (various concentrations). Include a "0 Inhibitor" control (buffer only).

  • Enzyme Addition: Add 10 µL of diluted Trypsin (20 µg/mL) to all wells.

  • Equilibration: Incubate for 10–15 minutes at 25°C. Critical Step: This allows the inhibitor to bind. For irreversible inhibitors like PMSF, time is crucial.

  • Reaction Start: Add 20 µL of 1 mM BAPNA substrate using a multi-channel pipette.

  • Measurement: Immediately place in plate reader. Monitor Absorbance (405 nm) every 30 seconds for 5–10 minutes.

  • Analysis:

    • Calculate the slope (

      
      ) for the initial linear portion.
      
    • Calculate % Activity:

      
      .
      
    • Plot % Activity vs. Log[Inhibitor] to find

      
      .
      

References

  • Comparison of PMSF and AEBSF Stability

    • Sigma-Aldrich Technical Bulletin. "Protease Inhibitor Panel (INHIB1)."
    • Source:

  • Aprotinin Specificity and Kinetics

    • Merck/MilliporeSigma Product Sheet. "Aprotinin - Inhibitor Activity and Properties."[4][5][6][7]

    • Source:

  • AEBSF Toxicity and Cell Culture Application

    • GoldBio Technical Guide. "3 Key Differences Between AEBSF and PMSF Protease Inhibitors."
    • Source:

  • Soybean Trypsin Inhibitor vs. Aprotinin (Hemostasis)

    • ResearchGate / Scientific Literature. "Spectra of the biological activities of aprotinin and SBTI."
    • Source:

  • General Protease Inhibition Strategies

    • Thermo Fisher Scientific.
    • Source:

Sources

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.